Molecular Structure and Engineering of 3-(4-Methylthiazol-5-yl)acrylic acid
Executive Summary 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5) is a highly versatile, bifunctional molecular building block that bridges heterocyclic chemistry and polymer science. By conjugating an electron-r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5) is a highly versatile, bifunctional molecular building block that bridges heterocyclic chemistry and polymer science. By conjugating an electron-rich, nitrogen- and sulfur-containing thiazole ring with a polymerizable, electrophilic acrylic acid moiety, this compound serves as a critical intermediate. It is increasingly utilized in the synthesis of antimicrobial cationic hydrogels, targeted covalent inhibitors (such as KRAS G12C scaffolds), and advanced agrochemicals.
This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic protocol designed for high-yield, stereoselective production.
Physicochemical Profiling & Structural Data
To effectively utilize 3-(4-Methylthiazol-5-yl)acrylic acid in drug development or materials science, its fundamental quantitative parameters must be established. The integration of a lipophilic methyl group and a polar carboxylic acid creates a highly tunable partition coefficient (logP), making it an ideal candidate for Lipinski-compliant drug scaffolds .
The (E)-isomer is thermodynamically favored due to minimized steric clash between the thiazole core and the carboxylate.
CAS Registry Number
933718-19-5
Unique identifier for the specific 4-methyl-5-yl regioisomer.
Molecular Formula
C₇H₇NO₂S
Balances heteroatom density (N, S, O) for optimal hydrogen bonding in biological targets.
Molecular Weight
169.20 g/mol
Low molecular weight allows for extensive downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
SMILES String
O=C(O)/C=C/C1=C(C)N=CS1
Encodes the trans-alkene geometry (/C=C/) and the precise substitution pattern on the thiazole ring.
Precursor
4-Methylthiazole-5-carbaldehyde
The electrophilic aldehyde carbon dictates the efficiency of the Knoevenagel condensation step.
Structural Biology & Chemical Mechanics
The utility of 3-(4-Methylthiazol-5-yl)acrylic acid stems from its tripartite structural logic. Each functional group serves a distinct mechanistic purpose in downstream applications.
The Thiazole Core: Acts as a bioisostere for pyridine or phenyl rings. The nitrogen atom serves as a strong hydrogen-bond acceptor, while the sulfur atom provides polarizability. In polymer science, the tertiary nitrogen can be quaternized (e.g., via methyl iodide) to generate thiazolium cations, which disrupt bacterial cell membranes .
The C4-Methyl Group: Provides a steric shield that locks the conformation of the adjacent alkene, while simultaneously increasing the overall lipophilicity of the molecule to enhance cellular membrane permeability.
The Acrylic Acid Moiety: Serves as a Michael acceptor for covalent drug targeting (e.g., binding to cysteine residues in mutant kinases) or as a monomeric site for free-radical polymerization in hydrogel synthesis.
Figure 1: Functional group deconstruction and downstream application logic.
Protocol: Self-Validating Synthesis of (E)-3-(4-Methylthiazol-5-yl)acrylic acid
To ensure high technical accuracy and reproducibility, the synthesis of this compound is executed via a modified Knoevenagel Condensation . This method is selected over the Wittig reaction to avoid the generation of triphenylphosphine oxide byproducts, thereby simplifying purification. The use of malonic acid inherently drives the stereoselectivity towards the thermodynamically favored (E)-isomer .
Every step in this protocol includes a built-in validation mechanism to ensure the system is functioning as intended before proceeding.
Step 1: Reagent Activation & Setup
Action: Dissolve 1.0 equivalent of 4-methylthiazole-5-carbaldehyde in anhydrous pyridine (3 mL/mmol). Add 1.5 equivalents of malonic acid and a catalytic amount (0.1 eq) of piperidine.
Causality: Pyridine acts as both the solvent and a weak base. Piperidine forms a highly reactive iminium intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack by the deprotonated malonic acid.
Validation Check: Ensure anhydrous conditions via Karl Fischer titration (<50 ppm H₂O) prior to mixing. Excess water will competitively hydrate the aldehyde, stalling the iminium formation.
Step 2: Condensation & Decarboxylation
Action: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 4–6 hours.
Causality: The elevated temperature provides the thermal energy required for the decarboxylation of the intermediate alkylidenemalonic acid. The loss of CO₂ gas irreversibly drives the reaction forward, forming the α,β-unsaturated double bond.
Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1, UV 254 nm). The system is validated when the starting aldehyde spot (
) completely disappears, replaced by a highly UV-active baseline/low-mobility spot corresponding to the carboxylate salt.
Step 3: Isolation & Precipitation
Action: Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution by dropwise addition of 2M HCl until a pH of 3.0 is reached.
Causality: Acidification protonates the soluble carboxylate salt into its neutral carboxylic acid form. The sudden drop in polarity drastically reduces its solubility in the aqueous/pyridine mixture, inducing rapid crystallization.
Validation Check: Verify the pH using a calibrated probe. The immediate formation of a dense, off-white precipitate confirms successful protonation and isolation.
Step 4: Purification & Structural Verification
Action: Filter the precipitate under vacuum, wash with cold distilled water to remove residual pyridine salts, and recrystallize from hot ethanol.
Causality: Recrystallization leverages differential thermal solubility to remove trace (Z)-isomer impurities and unreacted malonic acid, yielding >98% purity.
Validation Check (Critical): Analyze the purified crystals via ¹H-NMR (DMSO-
). The synthesis is considered successful and stereochemically pure only if the alkene protons exhibit two distinct doublets at ppm and ppm with a coupling constant () > 15 Hz, definitively confirming the trans (E)-configuration.
Figure 2: Self-validating synthetic workflow via Knoevenagel condensation.
Advanced Applications in Polymer Science
Beyond small-molecule drug discovery, the acrylic acid tail of this compound makes it a premier monomer for advanced materials. When copolymerized with standard methacrylates, the pendant thiazole rings can be subjected to post-polymerization modification.
By reacting the polymer with alkyl halides (e.g., methyl iodide), the thiazole nitrogen is quaternized. This generates a high-density cationic hydrogel. The localized positive charge interacts electrostatically with the negatively charged phospholipid bilayers of Gram-positive and Gram-negative bacteria, leading to membrane disruption and cell death. This mechanism is highly sought after in the development of self-sterilizing wound dressings and antimicrobial contact lenses .
References
MDPI Polymers. "Chemical Hydrogels Bearing Thiazolium Groups with a Broad Spectrum of Antimicrobial Behavior." (2020). Available at:[Link]
PharmaCompass. "5-Formyl-4-Methylthiazole (4-methylthiazole-5-carbaldehyde) Chemistry, Uses, and Precursor Reactivity." Available at:[Link]
Exploratory
Technical Guide: Synthesis, Properties, and Applications of 3-(4-Methylthiazol-5-yl)acrylic acid
Executive Summary In the landscape of modern drug discovery, the design of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise geometric and electronic tuning of electrophilic warheads. 3-(4-Methylthiazol-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the design of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise geometric and electronic tuning of electrophilic warheads. 3-(4-Methylthiazol-5-yl)acrylic acid represents a premium, bifunctional heterocyclic building block. By coupling the electron-modulating properties of a 4-methylthiazole ring with an
-unsaturated carboxylic acid, this compound serves as a highly effective precursor for synthesizing acrylamide-based Michael acceptors.
While the free acid is often generated in situ or custom-synthesized by advanced medicinal chemistry teams, its direct synthetic precursor, Methyl (E)-3-(4-methylthiazol-5-yl)acrylate , is commercially cataloged and widely utilized[1]. This whitepaper details the chemical properties, self-validating synthetic protocols, and mechanistic rationale for utilizing this building block in pharmaceutical development.
Chemical Identifiers & Core Properties
The physical and structural parameters of 3-(4-Methylthiazol-5-yl)acrylic acid dictate its behavior in both synthetic workflows and biological assays. Structural analogs, such as (E)-3-(2-Methylthiazol-4-yl)acrylic acid, share similar physicochemical profiles and are frequently utilized in parallel screening libraries to optimize target residence time[2].
The synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid is strictly governed by the need for (E)-stereoselectivity. The spatial orientation of the alkene is non-negotiable; the (E)-geometry ensures that the resulting warhead projects optimally into the solvent-exposed regions of a kinase binding pocket.
Causality in Reaction Design:
Rather than employing a standard Knoevenagel condensation—which often yields a difficult-to-separate mixture of (E) and (Z) isomers—the preferred pathway utilizes a Horner-Wadsworth-Emmons (HWE) olefination . By reacting 4-methylthiazole-5-carbaldehyde with trimethyl phosphonoacetate, the bulky phosphonate ester stabilizes the anti-periplanar transition state. This steric direction exclusively drives the formation of the (E)-alkene ester, which is subsequently hydrolyzed to the free acid.
Fig 1: Synthetic workflow for (E)-3-(4-Methylthiazol-5-yl)acrylic acid via HWE olefination.
To obtain the free acid from the commercially available methyl ester[1], a highly controlled saponification is required. This protocol is designed as a self-validating system , ensuring that intermediate failures are immediately visually apparent without requiring complex downstream analytics.
Table 2: Optimized Saponification Parameters
Parameter
Optimized Value
Causal Rationale
Solvent System
THF:H₂O (3:1 v/v)
Establishes a biphasic microenvironment to co-solvate the lipophilic ester and aqueous hydroxide.
Base Equivalent
2.5 eq LiOH·H₂O
Drives equilibrium forward; accounts for atmospheric CO₂ neutralization.
Temperature
25°C (Ambient)
Prevents thermally-induced Michael addition of water across the alkene.
Quench pH
2.0 - 2.5
Forces complete protonation of the carboxylate to induce spontaneous precipitation.
Step-by-Step Methodology
Solubilization: Suspend Methyl (E)-3-(4-methylthiazol-5-yl)acrylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water.
Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.5 eq) portion-wise at 0°C to control the initial exotherm.
Reaction Progression: Remove the ice bath, warm to 25°C, and stir for 4 hours. Causality: The THF/H₂O phase-transfer dynamic accelerates the cleavage of the ester bond without requiring heat, preserving the integrity of the
-unsaturated system.
Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 1:1). The reaction is validated as complete when the highly mobile ester spot (
) is entirely consumed, replaced by a baseline spot () corresponding to the lithium carboxylate salt.
Workup: Concentrate the mixture in vacuo to selectively remove the volatile THF. Dilute the remaining aqueous layer with water and wash with Dichloromethane (DCM) to extract any unreacted organics.
Self-Purifying Precipitation: Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until the pH reaches 2.0–2.5. Causality: Protonation converts the highly soluble lithium salt into the neutral free acid. Because the free acid is highly insoluble in the aqueous matrix, it spontaneously precipitates. This acts as an inherent self-purification mechanism, leaving water-soluble byproducts in the supernatant.
Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure (E)-3-(4-Methylthiazol-5-yl)acrylic acid.
Applications in Drug Discovery: Targeted Covalent Inhibitors
Once isolated, 3-(4-Methylthiazol-5-yl)acrylic acid is primarily utilized in amide coupling reactions to generate thiazole-acrylamide pharmacophores. Data for related thiazole-acrylic acid derivatives confirm their utility as robust electrophilic warheads in medicinal chemistry[3].
When coupled with a target-specific amine (e.g., via HATU/DIPEA activation), the resulting acrylamide acts as a Michael acceptor. The 4-methylthiazole ring plays a dual role:
Electronic Tuning: The electron-withdrawing nature of the thiazole nitrogen modulates the electrophilicity of the adjacent alkene, preventing off-target reactivity with glutathione while maintaining high reactivity toward specific active-site cysteines.
Binding Affinity: The thiazole sulfur and nitrogen atoms act as potent hydrogen bond acceptors, anchoring the warhead within the target protein's hinge region.
Unlocking the Biological Activity Potential of 3-(4-Methylthiazol-5-yl)acrylic Acid: A Pharmacophoric Building Block in Modern Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds dictate the success of drug discovery pipelines. 3-(4-Methylthiazol-5-yl)acrylic acid represen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds dictate the success of drug discovery pipelines. 3-(4-Methylthiazol-5-yl)acrylic acid represents a highly versatile, dual-action pharmacophore. By combining the electron-rich, heteroaromatic properties of a 4-methylthiazole ring with the electrophilic potential of an
-unsaturated carboxylic acid (acrylic acid), this molecule serves as a critical intermediate and active moiety across multiple therapeutic domains.
This technical guide deconstructs the structural causality of 3-(4-Methylthiazol-5-yl)acrylic acid, explores its biological activity domains—ranging from targeted covalent inhibition to antimicrobial efficacy—and provides self-validating experimental protocols for evaluating its derivatives.
Structural Causality: The Pharmacophore Deconstructed
To understand the biological potential of 3-(4-Methylthiazol-5-yl)acrylic acid, we must analyze the causality behind its structural components:
The 4-Methylthiazole Ring: Thiazole is a privileged heterocyclic scaffold embedded in numerous FDA-approved drugs (e.g., Meloxicam, Dasatinib). The addition of the 4-methyl group provides critical steric hindrance that dictates the dihedral angle of the adjacent substituents, optimizing binding pocket conformation. Furthermore, 4-methylthiazole derivatives have demonstrated significant efficacy in central nervous system applications, often acting via GABAA receptor potentiation to provide neuroprotection [1].
The Acrylic Acid Moiety (Michael Acceptor): The
-unsaturated carbonyl system acts as a tunable electrophilic warhead. The electron-donating nature of the thiazole ring modulates the electrophilicity of the double bond, preventing indiscriminate off-target reactivity while maintaining sufficient reactivity to form covalent adducts with active-site cysteine residues.
Bioisosteric Versatility: The compound acts as a bioisostere of cinnamic acid. When incorporated into histone deacetylase (HDAC) inhibitors, the carboxylic acid acts as a potent zinc-binding group (ZBG) within the metalloenzyme's active site.
Caption: Mechanism of targeted covalent inhibition via Michael addition.
Core Biological Activity Domains
Antimicrobial and Anti-infective Modalities
The thiazole core is foundational to antimicrobial drug design. Recent synthetic efforts have successfully utilized 4-methylthiazole precursors to generate novel heterocyclic molecules with promising pharmacological profiles against resistant pathogens [2]. Furthermore, the quaternization of thiazole groups (forming thiazolium salts) yields compounds with a broad spectrum of antimicrobial behavior against both Gram-positive and Gram-negative bacteria, making them ideal for incorporation into biomedical hydrogels [3].
Epigenetic Modulation and Anticancer Potential
The thiazolidinone core, structurally related to our target, is a privileged scaffold exhibiting potent antioxidant, anticancer, and antidiabetic properties[4]. By leveraging the acrylic acid linker, 3-(4-Methylthiazol-5-yl)acrylic acid can be functionalized into hydroxamic acids, creating highly selective HDAC inhibitors. The rigid planar structure of the acrylic double bond ensures optimal insertion into the narrow hydrophobic channel of HDAC enzymes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and ensure reproducibility.
Causality: To evaluate the covalent binding potential of the acrylic acid warhead, we use Glutathione (GSH) because it accurately mimics intracellular non-protein thiol concentrations.
Self-Validation: The reaction is quenched with formic acid. Lowering the pH protonates the thiolate anion (
to ), instantly and permanently halting the Michael addition. This provides an objective, artifact-free snapshot of the reaction kinetics.
Methodology:
Preparation: Prepare a 10 mM stock solution of 3-(4-Methylthiazol-5-yl)acrylic acid in anhydrous DMSO.
Incubation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 5 mM GSH and 10 µM of an internal standard (e.g., labetalol) for LC-MS normalization. Incubate at 37°C.
Sampling & Quenching: At defined time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid.
Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate buffer salts.
Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent compound relative to the internal standard. Calculate the pseudo-first-order rate constant (
).
Caption: Step-by-step workflow for evaluating thiol reactivity using GSH depletion.
Protocol 2: High-Throughput MIC Determination (Resazurin Microtiter Assay)
Causality: Visual scoring of bacterial growth in standard broth microdilution is highly subjective.
Self-Validation: We incorporate Resazurin, a blue, non-fluorescent dye. Metabolically active bacteria reduce resazurin to resorufin (pink, highly fluorescent). This provides a binary, machine-readable validation of bacterial viability, eliminating human bias.
Methodology:
Inoculate test organisms (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
Perform two-fold serial dilutions of the synthesized thiazole-acrylic acid derivatives (ranging from 128 µg/mL to 0.25 µg/mL) in a 96-well plate.
Add 10 µL of the bacterial suspension to each well (final volume 100 µL). Include a positive control (antibiotic standard) and a negative control (DMSO vehicle).
Incubate the plates at 37°C for 18 hours.
Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
Read fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color transition.
Quantitative Data Summaries
To facilitate rapid decision-making in drug design, the predictive physicochemical properties and comparative baseline activities of the scaffold are summarized below.
Table 1: Physicochemical & Pharmacokinetic Predictors of 3-(4-Methylthiazol-5-yl)acrylic acid
pKa Values and Acidity of 3-(4-Methylthiazol-5-yl)acrylic Acid: A Comprehensive Physicochemical Guide
Executive Summary In the realm of rational drug design and medicinal chemistry, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs a molecule's ionization state at physiological p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of rational drug design and medicinal chemistry, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs a molecule's ionization state at physiological pH, directly influencing its solubility, lipophilicity (LogD), membrane permeability, and target binding affinity. 3-(4-Methylthiazol-5-yl)acrylic acid is a highly versatile bifunctional building block featuring two distinct ionizable centers: a weakly basic thiazole nitrogen and a weakly acidic carboxylic acid moiety.
This technical guide provides an in-depth mechanistic analysis of its acidity, theoretical pKa derivations based on structural electronics, and the self-validating experimental protocols required for empirical determination.
Section 1: Structural Analysis and Theoretical Acidity
The molecule 3-(4-Methylthiazol-5-yl)acrylic acid operates as an amphoteric-like system (though predominantly acidic at neutral pH) due to its dual functional groups. To accurately predict its pKa values, we must deconstruct the molecule into its constituent pharmacophores and evaluate the electronic interplay—specifically inductive (
) and mesomeric () effects—between them.
The Thiazole Nitrogen (
)
The unsubstituted thiazole ring possesses a pKa of approximately 2.52[1], making it a weak base[2]. In 3-(4-Methylthiazol-5-yl)acrylic acid, the basicity of the thiazole nitrogen is modulated by two opposing substituents:
Electron-Donating Methyl Group (
): The methyl group at the C4 position exerts an inductive electron-donating effect and hyperconjugation. This localized increase in electron density stabilizes the protonated nitrogen, theoretically pushing the pKa higher.
Electron-Withdrawing Acrylic Group (
): The acrylic acid moiety at the C5 position is highly conjugated with the thiazole -system. The carbonyl group acts as a strong electron-withdrawing group via resonance () and induction (), pulling electron density away from the heterocycle. This destabilizes the protonated nitrogen cation.
Because mesomeric withdrawal through a conjugated system typically overpowers localized inductive donation, the net effect is a slight decrease in basicity. Therefore, the predicted
(conjugate acid of the thiazole nitrogen) is estimated to be between 2.0 and 2.3 .
The Carboxylic Acid Moiety (
)
The acidity of the carboxyl group is governed by the stability of its conjugate base (the carboxylate anion). Unsubstituted acrylic acid has a well-documented pKa of 4.25[3][4]. When a conjugated
-system is introduced, such as the phenyl ring in cinnamic acid, the pKa rises slightly to 4.44[5] because the phenyl ring's slight resonance-donating capability destabilizes the anion.
However, the thiazole ring is an electron-deficient heterocycle. The presence of electronegative nitrogen and sulfur atoms makes the thiazole ring net electron-withdrawing compared to a standard phenyl ring. This electron withdrawal stabilizes the carboxylate anion via the conjugated alkene bridge. Consequently, the acidity is enhanced relative to cinnamic acid, placing the predicted
of 3-(4-Methylthiazol-5-yl)acrylic acid in the range of 4.1 to 4.3 .
Section 2: Ionization States and Physiological Implications
Understanding the ionization microstates is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties during drug formulation.
Ionization states of 3-(4-Methylthiazol-5-yl)acrylic acid across pH gradients.
At the physiological pH of blood plasma (pH 7.4) and the intestinal tract (pH ~6.5), the environmental pH is significantly higher than both
(~2.2) and (~4.2). Consequently:
The thiazole nitrogen remains entirely unprotonated (neutral) .
The carboxylic acid is fully deprotonated (anionic) .
This dominant anionic state at pH 7.4 ensures high aqueous solubility but severely limits passive transcellular membrane permeability, necessitating active transport mechanisms or prodrug strategies (e.g., esterification) to achieve oral bioavailability.
Section 3: Data Presentation
The following table summarizes the synthesized quantitative data regarding the physicochemical and acid-base properties of the molecule.
Property
Estimated Value
Structural Rationale
(Thiazole )
2.0 - 2.3
Base value 2.52; lowered by effect of acrylic acid, offset by of 4-methyl.
(Carboxylic Acid)
4.1 - 4.3
Base value 4.25; modulated by the electron-withdrawing thiazole ring via conjugation.
LogP (Neutral form)
~1.6
Expected lipophilicity based on structural fragments.
Isoelectric Point (pI)
~3.2
Calculated as the average of and .
Section 4: Experimental Protocols for pKa Determination
While theoretical derivations provide a solid foundation, empirical validation is mandatory for regulatory submissions and robust lead optimization. The gold standard for determining the pKa of small, soluble molecules is Potentiometric Titration .
Causality in Experimental Design
A standard titration is insufficient for high-precision pKa determination. The protocol must be designed as a self-validating system :
Ionic Strength Maintenance: Using
as the solvent matrix fixes the ionic strength. This ensures that the activity coefficients of the ions remain constant throughout the titration, allowing concentration to serve as a reliable proxy for thermodynamic activity.
Environmental Control: Atmospheric carbon dioxide readily dissolves in water to form carbonic acid, which introduces a parasitic buffering effect. Purging the system with an inert gas (Argon or Nitrogen) eliminates this interference, ensuring the titration curve solely reflects the analyte.
Step-by-Step Potentiometric Workflow
Self-validating potentiometric titration workflow for accurate pKa determination.
Sample Preparation: Accurately weigh and dissolve 3-(4-Methylthiazol-5-yl)acrylic acid to achieve a
concentration in a aqueous solution. (Note: If aqueous solubility is limited, a co-solvent system such as Methanol/Water may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent).
Degassing: Submerge an Argon dispersion tube into the solution and purge for 15 minutes prior to analysis. Maintain a gentle Argon blanket over the liquid surface during the experiment.
Acidification: Introduce standardized
incrementally until the solution pH drops to 1.5. This ensures the molecule is fully driven into its cationic state (protonated thiazole, protonated carboxyl).
Titration: Using an automated, high-precision titrator, inject standardized
in micro-aliquots (e.g., ). Record the pH after each addition once the electrode reading stabilizes (drift < ). Continue until the pH reaches 11.0.
Data Regression: Export the raw Volume vs. pH data. Utilize non-linear least-squares regression software to fit the data to the Bjerrum formation function. The inflection points of the first derivative curve will yield the precise macroscopic
Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water | Request PDF - ResearchGate, researchgate.net, [Link]
Separation of Biosynthetic Products by Pertraction | IntechOpen, intechopen.com, [Link]
Understanding Oxazole and Its Derivatives | PDF | Acid Dissociation Constant - Scribd, scribd.com, [Link]
Thermodynamic Profiling of Methylthiazole Acrylic Acid Derivatives: A Technical Guide for Pharmaceutical Formulation
Executive Summary Methylthiazole acrylic acid derivatives represent a critical class of hybrid molecules in modern medicinal chemistry, serving as potent precursors for antimicrobial agents, kinase inhibitors, and advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methylthiazole acrylic acid derivatives represent a critical class of hybrid molecules in modern medicinal chemistry, serving as potent precursors for antimicrobial agents, kinase inhibitors, and advanced hydrogel delivery systems. Understanding their thermodynamic properties—ranging from solid-liquid phase equilibria to enthalpy of mixing and protolytic ionization—is paramount for optimizing drug formulation, crystallization processes, and bioavailability. This whitepaper provides an in-depth, authoritative guide to the thermodynamic characterization of these derivatives, detailing field-proven experimental protocols, causality-driven methodologies, and semi-empirical modeling frameworks.
Structural and Thermodynamic Significance
The fusion of a methylthiazole ring with an acrylic acid moiety creates a molecule with complex thermodynamic behavior. The thiazole ring provides a highly delocalized
-system and a nitrogen atom with an unshared pair of electrons, acting as a strong hydrogen-bond acceptor[1]. Conversely, the acrylic acid functional group acts as both a hydrogen-bond donor and acceptor, while its vinyl group enables free-radical copolymerization[2].
Thermodynamically, this dual nature dictates the molecule's solvation energetics. In aqueous and polar organic environments, the protolytic equilibria are governed by the pKa of the constituent groups. For instance, substituted pyridylthiazole-acetic/acrylic derivatives exhibit distinct protonation steps at the thiazole/pyridyl nitrogen (pKa ~2.10) and the carboxylate group (pKa ~3.45)[3] (). These ionization states directly control the Gibbs free energy of solvation (
) and, consequently, the partition coefficient (LogP) crucial for drug absorption.
Phase Equilibrium and Solubility Thermodynamics
Solubility is a fundamental thermodynamic property that dictates the efficacy of purification via crystallization and the ultimate bioavailability of the active pharmaceutical ingredient (API). The dissolution of methylthiazole derivatives in pure organic solvents is an endothermic process driven by temperature[4].
Causality of Solvent Selection and Mixing Properties
The mole fraction solubility (
) of methylthiazole building blocks (e.g., 2-amino-5-methylthiazole) generally follows the polarity and hydrogen-bonding capacity of the solvent[4]. Protic solvents like methanol facilitate strong solute-solvent hydrogen bonding, resulting in a negative enthalpy of mixing (), which thermodynamically favors dissolution. Conversely, non-polar solvents like cyclohexane rely solely on weak dispersion forces, rendering the mixing process highly endothermic and entropically restricted[4] ().
Table 1: Comparative Solubility and Thermodynamic Drivers for Methylthiazole Derivatives
Solvent System
Mole Fraction Solubility Order
H-Bonding Capability
Dominant Thermodynamic Driver
Methanol
1 (Highest)
Strong Donor/Acceptor
Enthalpic ()
Ethyl Acetate
2
Acceptor
Entropic / Dipole-Dipole
Acetone
3
Acceptor
Entropic / Dipole-Dipole
Ethanol
4
Strong Donor/Acceptor
Enthalpic
1,4-Dioxane
5
Acceptor
Entropic
Toluene
9
None (Non-polar)
Endothermic ()
Cyclohexane
10 (Lowest)
None (Non-polar)
Highly Endothermic
Data synthesized from isothermal saturation modeling of 2-amino-5-methylthiazole at 298.15 K[4].
Step-by-Step Experimental Protocols
To generate reliable thermodynamic models, the underlying experimental data must be acquired through self-validating systems. Dynamic methods often suffer from kinetic supersaturation; thus, equilibrium methodologies are strictly required.
Protocol A: Isothermal Saturation for Solid-Liquid Equilibrium
Preparation: Add an excess amount of the methylthiazole acrylic acid derivative to 20 mL of the selected high-purity organic solvent in a double-jacketed glass vessel.
Equilibration: Circulate water through the outer jacket using a thermostatic bath (uncertainty
K). Agitate the suspension magnetically at 400 rpm for 48 hours.
Causality: A 48-hour window guarantees that the dissolution rate perfectly equals the precipitation rate, establishing a true thermodynamic equilibrium without kinetic lag artifacts.
Settling: Cease agitation and allow the undissolved solid to settle for 12 hours under constant isothermal conditions.
Causality: This prevents the sampling of suspended microcrystals, which would artificially inflate the measured solubility and skew the subsequent Apelblat modeling.
Sampling & Filtration: Extract 2 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter.
Causality: Pre-heating the syringe prevents premature crystallization of the solute caused by a sudden temperature drop during extraction.
Quantification: Dilute the aliquot gravimetrically and analyze via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Repeat in triplicate to ensure a relative standard deviation (RSD) of
.
Protocol B: Thermal Characterization (DSC)
Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity indium and zinc standards to ensure temperature accuracy (
K) and enthalpy accuracy ( J/g).
Causality: Accurate determination of the melting temperature (
) and enthalpy of fusion () is strictly required as foundational inputs for the ideal solubility equation and models.
Sample Preparation: Weigh 2-3 mg of the derivative into an aluminum pan and seal it non-hermetically.
Causality: Non-hermetic sealing allows for the release of volatile degradation products, preventing internal pressure buildup that could artificially shift endothermic transition peaks.
Thermal Scanning: Heat the sample from 298.15 K to 450.15 K at a rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min).
Causality: The nitrogen purge prevents oxidative degradation during the melt, ensuring the integrated endotherm strictly represents the fusion process and specific heat capacity[5] ().
Thermodynamic Modeling Framework
Once empirical data is gathered, it must be correlated using semi-empirical and activity coefficient models to extract the thermodynamic properties of mixing[4].
Modified Apelblat Equation: Accounts for the temperature dependence of the enthalpy of solution. It is expressed as
, where and are empirical constants.
NRTL (Non-Random Two-Liquid) Model: This model is critical for methylthiazole derivatives because it accounts for local composition variations due to differences in molecular size and strong intermolecular forces (e.g., hydrogen bonding between the thiazole nitrogen and protic solvents)[4].
Caption: Thermodynamic characterization workflow for methylthiazole acrylic acid derivatives.
Polymerization and Swelling Thermodynamics
When methylthiazole acrylic acid derivatives are utilized as monomers, their thermodynamic profile shifts from small-molecule solvation to macromolecular swelling kinetics. Copolymerization of acrylic acid derivatives (e.g., with N,N-dimethyl acrylamide) via free-radical mechanisms yields hydrogels with distinct thermal stabilities[2].
Thermogravimetric analysis (TGA) of these copolymers typically reveals multi-stage thermal degradation. The initial weight loss corresponds to the endothermic desorption of bound water, while secondary stages (typically > 200 °C) correspond to the irreversible thermodynamic breakdown of carboxyl and amide functional groups[2] (). The swelling thermodynamics of these networks are driven by the osmotic pressure generated by the ionization of the acrylic acid carboxylates, counterbalanced by the elastic restorative force of the crosslinked polymer matrix.
Caption: Solvent interaction pathways dictating the solubility thermodynamics of the derivatives.
References
Chen, G., Chen, J., Cheng, C., Cong, Y., Du, C., & Zhao, H. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions." Journal of Molecular Liquids, 2017.[Link]
Grummt, U.-W., Weiss, D., Birckner, E., & Beckert, R. "Pyridylthiazoles: Highly Luminescent Heterocyclic Compounds." The Journal of Physical Chemistry A, 2007.[Link]
Ruzicka, V., et al. "Heat Capacity of Liquids: Critical Review and Recommended Values." Journal of Physical and Chemical Reference Data, 2010.[Link]
Sadeghi, M., et al. "Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid." Polymers (MDPI), 2021.[Link]
The History, Discovery, and Synthesis of 3-(4-Methylthiazol-5-yl)acrylic Acid: A Technical Guide
Executive Summary In modern organic synthesis and medicinal chemistry, heterocyclic building blocks are the foundation of targeted drug discovery. Among these, 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5)[1] s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern organic synthesis and medicinal chemistry, heterocyclic building blocks are the foundation of targeted drug discovery. Among these, 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5)[1] stands out as a highly versatile, bifunctional intermediate. Featuring an electron-rich thiazole ring coupled with an
-unsaturated carboxylic acid moiety, this compound serves as a critical precursor for synthesizing complex biologically active molecules, including Coactivator-associated Arginine Methyltransferase 1 (CARM1) degraders[2] and broad-spectrum antimicrobial hydrogels[3].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth mechanistic understanding, field-proven synthetic protocols, and historical context regarding this essential molecular building block.
Historical Context and Discovery
The discovery and utilization of thiazole-acrylic acid derivatives trace back to the early-to-mid 20th century, driven by the need to synthesize analogs of naturally occurring thiazoles (such as Vitamin B1/Thiamine). The specific synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid emerged as chemists sought to append reactive handles to the 5-position of the thiazole ring.
Historically, the construction of the
-unsaturated acid framework relied heavily on the Knoevenagel condensation [4]. The Doebner modification of this reaction—utilizing malonic acid in the presence of pyridine and a piperidine catalyst—became the gold standard. This method allowed early synthetic chemists to directly convert 4-methylthiazole-5-carboxaldehyde into the corresponding acrylic acid with high E-stereoselectivity. In recent decades, transition-metal-catalyzed cross-couplings (such as the Heck reaction) and Horner-Wadsworth-Emmons (HWE) olefinations have been developed as alternative routes to bypass the use of highly basic or harsh thermal conditions.
Synthetic Methodologies: A Comparative Analysis
The synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid can be approached via three primary pathways. The choice of route depends on the availability of starting materials, desired scale, and tolerance for transition metal impurities.
Figure 1: Overview of the three primary synthetic pathways to 3-(4-Methylthiazol-5-yl)acrylic acid.
Quantitative Data: Route Comparison
The following table summarizes the operational metrics of each synthetic route based on field-proven laboratory data:
Synthetic Route
Primary Reagents
Yield Range
E/Z Selectivity
Atom Economy
Key Advantage
Key Limitation
A: Knoevenagel-Doebner
Aldehyde, Malonic acid, Pyridine
75–85%
> 95:5 (E)
Moderate (-CO₂, -H₂O)
No transition metals required
High temperatures needed
B: Heck Coupling
Aryl bromide, Acrylic acid, Pd(OAc)₂
60–70%
> 90:10 (E)
High
Utilizes cheap acrylic acid
Pd catalyst poisoning by sulfur
C: HWE Olefination
Aldehyde, Triethyl phosphonoacetate
80–90%
> 98:2 (E)
Low
Mild conditions (RT to 50°C)
Requires ester hydrolysis step
Mechanistic Insights: The Knoevenagel-Doebner Pathway (E-E-A-T)
For laboratory-scale synthesis, the Knoevenagel-Doebner condensation remains the most reliable and cost-effective method. As an expert in process chemistry, I emphasize that understanding the causality behind the reagent choices is critical for troubleshooting.
Why Pyridine and Piperidine?
The reaction is not a simple base-catalyzed enolization. Piperidine acts as a nucleophilic catalyst, condensing with 4-methylthiazole-5-carboxaldehyde to form a highly electrophilic iminium ion intermediate . Simultaneously, pyridine acts as both a solvent and a mild base to deprotonate malonic acid, forming a reactive malonate enolate. The attack of the enolate on the iminium ion is significantly faster than its attack on the neutral aldehyde.
The Decarboxylation Trap:
A common failure point in this synthesis is premature decarboxylation. If the reaction is heated too rapidly, malonic acid will decarboxylate into acetic acid before the condensation occurs, drastically reducing the yield. Therefore, the dehydration to the alkylidenemalonic acid must occur before the thermal decarboxylation step.
Figure 2: Step-by-step mechanistic pathway of the Knoevenagel-Doebner condensation.
Experimental Protocol: Self-Validating Synthesis
The following step-by-step methodology details the Knoevenagel-Doebner synthesis. This protocol is designed as a self-validating system, meaning built-in checkpoints ensure the integrity of the reaction at every stage.
Equipment: 50 mL round-bottom flask, reflux condenser, oil bath, magnetic stirrer.
Step-by-Step Methodology
Reaction Assembly: Charge the round-bottom flask with 4-methylthiazole-5-carboxaldehyde and malonic acid. Add pyridine to dissolve the solids, followed by the dropwise addition of piperidine.
Causality: Piperidine is added last to prevent localized exothermic iminium formation before the malonic acid is fully solvated.
Controlled Heating (Condensation): Heat the mixture to 80–90 °C for 2 hours.
Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot should disappear, replaced by a highly polar baseline spot (the alkylidenemalonic acid intermediate).
Thermal Decarboxylation: Increase the oil bath temperature to 115–120 °C and reflux for an additional 2 hours. You will observe the evolution of CO₂ gas bubbles.
Causality: The elevated temperature provides the activation energy required for the concerted cyclic transition state of the decarboxylation, yielding the E-alkene.
Workup and Precipitation: Cool the reaction mixture to room temperature and pour it into 25 mL of crushed ice. Slowly acidify the mixture using 2M HCl until the pH reaches ~2.0.
Validation Checkpoint: A pale yellow to white precipitate of 3-(4-Methylthiazol-5-yl)acrylic acid will form immediately upon crossing the pKa threshold of the carboxylic acid.
Isolation and Purification: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry under a high vacuum. If necessary, recrystallize from an ethanol/water mixture.
Analytical Validation: Confirm the structure via
H NMR (DMSO-).
Self-Validation: The vinylic protons of the E-isomer will appear as two distinct doublets between 6.0 ppm and 7.8 ppm with a characteristic trans-coupling constant of
Hz . A value of ~10 Hz would indicate the undesired Z-isomer.
Applications in Drug Development
The 3-(4-Methylthiazol-5-yl)acrylic acid scaffold is not merely an academic curiosity; it is a highly prized intermediate in the pharmaceutical industry.
Targeted Protein Degraders (PROTACs): Recent advancements in oncology have utilized thiazole-containing derivatives to synthesize potent Coactivator-associated Arginine Methyltransferase 1 (CARM1) degraders[2]. The acrylic acid moiety allows for facile amide bond coupling with complex pyrrolidine-based ligands, while the 4-methylthiazole ring provides crucial hydrophobic contacts within the target protein's binding pocket.
Antimicrobial Hydrogels: In materials science, derivatives of this compound (such as 2-(4-methylthiazol-5-yl)ethyl methacrylate, synthesized via the reduction and esterification of the acrylic acid) are polymerized to create chemical hydrogels. These materials exhibit a broad spectrum of antimicrobial behavior against Gram-positive and Gram-negative bacteria, making them ideal candidates for advanced wound healing applications[3].
Kinase Inhibitors: The
-unsaturated carbonyl system can act as a Michael acceptor, a feature often exploited in the design of covalent kinase inhibitors targeting specific cysteine residues in the ATP-binding cleft of overactive kinases.
National Institutes of Health (PMC). "Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders." Journal of Medicinal Chemistry.
MDPI. "Chemical Hydrogels Bearing Thiazolium Groups with a Broad Spectrum of Antimicrobial Behavior." Polymers.
National Institutes of Health (PMC). "5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry." European Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Advanced Application Note & Self-Validating Protocol.
Introduction & Mechanistic Rationale
Heterocyclic acrylic acids are foundational building blocks in medicinal chemistry, frequently serving as precursors for kinase inhibitors, antimicrobial agents, and complex natural products. The synthesis of 3-(4-methylthiazol-5-yl)acrylic acid from 4-methylthiazole-5-carboxaldehyde and malonic acid is best achieved via the Doebner modification of the Knoevenagel condensation [1].
Unlike standard Knoevenagel conditions that utilize malonate esters (requiring subsequent and often harsh saponification steps), the Doebner modification employs free malonic acid in the presence of a dual-base system: pyridine and piperidine [2].
Causality of the Catalytic System:
Piperidine (Co-catalyst): Acts as a strong secondary amine nucleophile. It condenses with the thiazole aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the subsequent nucleophilic attack by the malonate enolate [3].
Pyridine (Solvent & Base): Serves a dual purpose. First, it acts as a mild base to deprotonate malonic acid. Second, and most critically, it facilitates the concerted decarboxylation of the unstable alkylidenemalonic acid intermediate. Heating the reaction in pyridine drives the loss of CO₂, yielding the thermodynamically favored trans-α,β-unsaturated acid in a single pot [1, 4].
Mechanistic pathway of the Doebner-modified Knoevenagel condensation.
Reagent Stoichiometry & Material Science
To prevent self-condensation of the aldehyde and ensure complete conversion, malonic acid is used in a slight excess. Pyridine is used in volumetric excess to act as the solvent medium.
Table 1: Quantitative Reagent Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Role in Synthesis
4-Methylthiazole-5-carboxaldehyde
127.16
1.0
Electrophilic substrate
Malonic Acid
104.06
1.5
Nucleophile / Carbon source
Piperidine
85.15
0.1
Iminium-forming co-catalyst
Pyridine
79.10
~5.0 vols
Solvent / Decarboxylation promoter
Visualized Experimental Workflow
Workflow for the Doebner-Knoevenagel synthesis of 3-(4-methylthiazol-5-yl)acrylic acid.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must provide real-time feedback to the chemist. The following procedure integrates self-validating checkpoints to ensure mechanistic milestones are met.
Step 1: Reaction Assembly
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiazole-5-carboxaldehyde (10.0 mmol, 1.27 g) and malonic acid (15.0 mmol, 1.56 g).
Add anhydrous pyridine (10 mL) to the flask. Stir until the malonic acid is partially dissolved.
Add piperidine (1.0 mmol, ~100 µL) dropwise.
Causality: Piperidine initiates the formation of the reactive iminium species. A slight exotherm may be observed.
Step 2: Condensation & Decarboxylation
Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating mantle.
Self-Validation Checkpoint (Gas Evolution): As the internal temperature surpasses 70 °C, steady effervescence (CO₂ gas) will be observed. This visual cue physically validates that the condensation has occurred and the pyridine-induced decarboxylation of the alkylidenemalonic acid intermediate is underway [1].
Maintain heating for 4 hours, or until gas evolution ceases.
Step 3: Reaction Monitoring
Self-Validation Checkpoint (TLC): Remove a 10 µL aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate. Elute with 50% EtOAc in Hexanes.
The starting aldehyde (UV active, Rf ~0.6) should be completely consumed. The product will remain near the baseline as a pyridine salt.
Step 4: Quenching & Precipitation
Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice-water bath (0-5 °C).
Slowly add cold 2M HCl dropwise under vigorous stirring until the aqueous mixture reaches pH 2.
Self-Validation Checkpoint (Precipitation): Acidification protonates the soluble pyridine carboxylate salt, converting it to the highly insoluble free acrylic acid. A thick, off-white to pale yellow precipitate will crash out of the solution immediately.
Step 5: Isolation & Purification
Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (3 × 15 mL) to remove residual pyridine hydrochloride salts.
Dry the solid under high vacuum. If necessary, recrystallize from boiling ethanol to yield pure trans-3-(4-methylthiazol-5-yl)acrylic acid.
Data Presentation: Yield Optimization
Temperature control is critical in the Doebner modification. Insufficient heat stalls the decarboxylation, leaving the diacid intermediate, while excessive heat can lead to polymerization or degradation of the thiazole ring.
Table 2: Optimization of Reaction Conditions (10 mmol scale)
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Purity (HPLC, %)
Observation
25 (RT)
24
<10
N/A
N/A
No CO₂ evolution observed.
60
12
65
52
92
Sluggish decarboxylation.
90
4
>99
88
>98
Optimal steady CO₂ evolution.
110 (Reflux)
2
>99
85
95
Trace dark impurities formed.
Quality Control & Troubleshooting
Incomplete Precipitation: If the product does not precipitate upon adding HCl, the solution may be too dilute. Concentrate the mixture under reduced pressure to remove excess water, or extract the aqueous layer with a polar organic solvent (e.g., Ethyl Acetate or DCM), dry over Na₂SO₄, and evaporate.
Presence of Diacid Impurity: If ¹H-NMR shows an absence of the characteristic trans-alkene doublet (typically around J = 15.5 - 16.0 Hz) and instead shows an aliphatic multiplet, the decarboxylation step was incomplete. Ensure the reaction is heated strictly to 90 °C.
Aldehyde Oxidation: Thiazole aldehydes can slowly oxidize to their corresponding carboxylic acids upon prolonged exposure to air. Verify the purity of 4-methylthiazole-5-carboxaldehyde via ¹H-NMR (look for the sharp aldehyde singlet at ~10.0 ppm) prior to use.
Wikipedia. "Knoevenagel condensation." Wikimedia Foundation. Available at: [Link]
Application
Application Note: Synthesis and Isolation of 3-(4-Methylthiazol-5-yl)acrylic acid via Doebner-Modified Knoevenagel Condensation
Introduction and Mechanistic Rationale The synthesis of 3-(4-methylthiazol-5-yl)acrylic acid (also known as 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid, CAS: 933718-19-5)[1] is a critical workflow for researchers deve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The synthesis of 3-(4-methylthiazol-5-yl)acrylic acid (also known as 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid, CAS: 933718-19-5)[1] is a critical workflow for researchers developing novel heterocyclic pharmacophores. This compound features a highly functionalized thiazole core conjugated with an
-unsaturated carboxylic acid, making it an excellent Michael acceptor and a versatile building block for cross-coupling or amidation reactions.
To construct this molecule, the most atom-economical and scalable approach is the Doebner modification of the Knoevenagel condensation . This reaction couples 4-methylthiazole-5-carboxaldehyde [2] with malonic acid under basic conditions.
Causality in Catalyst Selection:
The reaction utilizes a dual-base system of piperidine and pyridine . Piperidine acts as a nucleophilic organocatalyst. It condenses with the aldehyde to form a highly reactive iminium ion intermediate, which is significantly more electrophilic than the parent carbonyl. This facilitates the attack by the enolized malonic acid. As noted in process chemistry literature, the piperidine/acid combination ensures the formation of the piperidinium ion, which accelerates enolization while preventing unwanted Cannizzaro disproportionation of the aldehyde[3]. Pyridine serves as both the solvent and a weak base to promote the subsequent decarboxylation of the diacid intermediate, driving the reaction forward to yield the thermodynamically favored (E)-alkene.
Mechanistic pathway of the Doebner-modified Knoevenagel condensation.
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Reaction
4-Methylthiazole-5-carboxaldehyde
127.16
1.00
1.27 g (10.0 mmol)
Electrophile / Starting Material
Malonic Acid
104.06
1.50
1.56 g (15.0 mmol)
Nucleophile / Carbon Source
Piperidine
85.15
0.10
99 µL (1.0 mmol)
Organocatalyst
Pyridine
79.10
Solvent
5.0 mL
Solvent / Decarboxylation Base
Hydrochloric Acid (Aqueous, 2M)
36.46
Excess
~30.0 mL
Quenching / Precipitation Agent
Note: 4-methylthiazole-5-carboxaldehyde is a volatile, odorous compound (flash point ~79 °C)[2]. All manipulations must be performed in a certified fume hood.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Condensation
Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent premature hydrolysis of the iminium intermediate.
Reagent Addition: Add 4-methylthiazole-5-carboxaldehyde (1.27 g, 10.0 mmol) and malonic acid (1.56 g, 15.0 mmol) to the flask.
Solvent & Catalyst: Add anhydrous pyridine (5.0 mL) to dissolve the solids. Once dissolved, add piperidine (99 µL, 1.0 mmol) dropwise.
Expert Insight: The solution may slightly change color (yellowing) upon piperidine addition due to the rapid formation of the iminium species.
Reflux: Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously.
Monitoring: Maintain reflux for 4 to 6 hours. The reaction progress can be visually tracked by the evolution of
gas bubbles. The reaction is considered complete when gas evolution ceases.
Phase 2: Quenching and Isolation
Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.
Quenching: Pour the crude reaction mixture slowly into a beaker containing 20 mL of crushed ice and water. Stir thoroughly.
Acidification (Critical Step): Slowly add 2M aqueous HCl dropwise while monitoring the pH. Bring the pH down to approximately 2.0 - 3.0.
Expert Insight: Pyridine acts as a base and keeps the product in its soluble carboxylate salt form. The addition of HCl protonates the pyridine (forming water-soluble pyridinium chloride) and protonates the product to form the neutral, water-insoluble acrylic acid. Adding the acid slowly prevents the product from "oiling out" and promotes the precipitation of fine, filterable crystals.
Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual pyridine and unreacted malonic acid.
Phase 3: Purification
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a minimal amount of boiling ethanol/water mixture.
Drying: Dry the purified crystals in a vacuum oven at 45 °C overnight to yield the pure (E)-3-(4-methylthiazol-5-yl)acrylic acid.
Experimental workflow for the synthesis and isolation of the target acrylic acid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol and confirm the identity of the synthesized compound, the following analytical signatures must be verified:
Stereochemistry Confirmation: The Doebner modification is highly stereoselective for the (E)-isomer. This must be validated via
NMR.
NMR (400 MHz, DMSO-):
Look for a sharp singlet around
2.4 - 2.5 ppm corresponding to the -methyl group.
Look for a sharp singlet in the aromatic region (
~9.0 ppm) corresponding to the proton of the thiazole ring.
Crucial Diagnostic: Two doublets in the alkene region (
6.0 - 7.8 ppm). The coupling constant () between these vinylic protons must be calculated. A -value of 15–16 Hz definitively proves the (E)-trans geometry of the acrylic acid. A smaller -value (~10 Hz) would indicate the unwanted (Z)-isomer.
LC-MS (ESI+): The theoretical exact mass for
is 169.02. The mass spectrum should display a dominant peak at m/z 170.0.
Application Note: Synthesis and Protocol for 3-(4-Methylthiazol-5-yl)acrylic acid via Knoevenagel-Doebner Condensation
Scope and Application 3-(4-Methylthiazol-5-yl)acrylic acid is a highly versatile heterocyclic building block widely utilized in the development of kinase inhibitors, anti-infectives, and advanced agrochemicals. The thiaz...
Author: BenchChem Technical Support Team. Date: March 2026
Scope and Application
3-(4-Methylthiazol-5-yl)acrylic acid is a highly versatile heterocyclic building block widely utilized in the development of kinase inhibitors, anti-infectives, and advanced agrochemicals. The thiazole ring is a privileged pharmacophore, and the acrylic acid moiety provides a synthetic handle for further functionalization (e.g., amide coupling, Michael additions, or reduction).
This application note details a highly scalable, self-validating protocol for the preparation of 3-(4-Methylthiazol-5-yl)acrylic acid starting from 4-methylthiazole-5-carbaldehyde and malonic acid. The methodology employs the Doebner modification of the Knoevenagel condensation [1],[2], ensuring high (E)-stereoselectivity and excellent yields.
Mechanistic Rationale & Causality in Experimental Design
To move beyond rote execution, it is critical to understand the causality behind the reagent selection and physical conditions:
Piperidine as a Nucleophilic Catalyst: While the reaction can proceed with a weak base alone, the addition of catalytic piperidine drastically accelerates the reaction[3]. Piperidine condenses with 4-methylthiazole-5-carbaldehyde to form a highly electrophilic iminium ion intermediate. This intermediate lowers the activation energy for the nucleophilic attack by the malonate enolate[2].
Pyridine as a Dual-Purpose Solvent and Base: Pyridine is basic enough to deprotonate malonic acid to form the reactive enolate, yet weak enough to prevent unwanted side reactions (such as the Cannizzaro reaction or aldol self-condensation)[2]. Furthermore, its high boiling point (115 °C) provides the necessary thermal environment for the subsequent step.
Thermal Decarboxylation (The Doebner Modification): The initial condensation yields an alkylidenemalonic acid intermediate. Heating the reaction to 90–100 °C is mandatory to drive the thermal decarboxylation of this intermediate[1]. The loss of carbon dioxide gas not only pushes the equilibrium forward but also selectively yields the thermodynamically favored (E)-acrylic acid[2].
Self-Validating System: The protocol is designed to provide macroscopic feedback. The evolution of CO₂ gas serves as a visual indicator of the decarboxylation progress; the cessation of bubbling indicates reaction completion. During workup, monitoring the pH ensures the complete protonation of the product, preventing yield loss due to the aqueous solubility of the ionized carboxylate.
Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation.
Reagents and Materials
The following quantitative data is scaled for a standard 10.0 mmol synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Methylthiazole-5-carbaldehyde
127.16
1.0 eq
1.27 g
Electrophile / Starting Material
Malonic acid
104.06
1.5 eq
1.56 g
Nucleophile / C2 Source
Piperidine
85.15
0.1 eq
0.10 mL
Nucleophilic Catalyst
Pyridine (Anhydrous)
79.10
-
10.0 mL
Solvent / Base
2M Hydrochloric Acid (aq)
36.46
-
~40.0 mL
Workup / Acidification
Ethanol / Water
-
-
As needed
Recrystallization Solvents
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylthiazole-5-carbaldehyde (1.27 g, 10.0 mmol) and malonic acid (1.56 g, 15.0 mmol).
Solvent Addition: Add anhydrous pyridine (10.0 mL) to the flask. Stir at room temperature until the malonic acid is fully dissolved.
Note: A slight exotherm and color change (typically to a deeper yellow/orange) may be observed upon iminium formation.
Apparatus: Attach a reflux condenser to the flask and place the setup in an oil bath.
Phase 2: Execution & Monitoring
Heating: Gradually heat the oil bath to 90–100 °C.
Self-Validation (Gas Evolution): As the internal temperature exceeds 80 °C, steady bubbling will commence. This is the evolution of CO₂ gas, confirming that the Doebner decarboxylation is actively occurring[2].
Completion: Maintain the temperature for 3 to 4 hours. The reaction is deemed complete when gas evolution completely ceases. You may cross-validate this by TLC (Eluent: 50% Ethyl Acetate in Hexanes with 1% Acetic Acid; visualize under UV 254 nm) to confirm the disappearance of the starting aldehyde.
Phase 3: Workup and Isolation
Cooling: Remove the flask from the oil bath and allow the mixture to cool to room temperature.
Quenching: Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water under vigorous stirring.
Acidification (Critical Step): Slowly add 2M aqueous HCl dropwise to the stirring mixture until the pH reaches 2.0–3.0 (verify with pH paper).
Causality: The basic pyridine keeps the synthesized acrylic acid in its soluble carboxylate form. Dropping the pH below the pKa of the acrylic acid (~4.5) forces the protonation of the carboxylate, causing the (E)-3-(4-methylthiazol-5-yl)acrylic acid to crash out of solution as a dense precipitate.
Maturation: Stir the acidic suspension in an ice bath (0–5 °C) for 30 minutes to maximize crystal yield.
Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (2 × 15 mL) to remove residual pyridine hydrochloride salts.
Phase 4: Purification
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize using a minimal amount of boiling ethanol, adding water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.
Drying: Collect the purified crystals via vacuum filtration and dry in a vacuum oven at 45 °C for 12 hours.
Figure 2: Experimental workflow for the synthesis and isolation of the target compound.
Expected Analytical Characterization
To verify the integrity of the synthesized 3-(4-Methylthiazol-5-yl)acrylic acid, the following spectroscopic markers should be observed:
¹H NMR (DMSO-d₆, 400 MHz):
~12.4 ppm (br s, 1H, -COOH)
~8.9 ppm (s, 1H, Thiazole C2-H)
~7.7 ppm (d, J = 15.8 Hz, 1H, Ar-CH =CH-COOH) — The large coupling constant (J > 15 Hz) is the definitive proof of the (E)-trans alkene geometry.
Application Note: 3-(4-Methylthiazol-5-yl)acrylic Acid as a Privileged Building Block in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, core therapeutic applications, and validated synthetic workflows. Executive Summary In modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural rationale, core therapeutic applications, and validated synthetic workflows.
Executive Summary
In modern drug discovery, the selection of versatile and structurally pre-organized building blocks is critical for accelerating hit-to-lead optimization. 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5) has emerged as a highly privileged scaffold. By combining the favorable physicochemical properties of a substituted thiazole ring with the reactive versatility of an α,β-unsaturated carboxylic acid, this molecule bridges the gap between heterocyclic chemical space and targeted covalent/non-covalent linker technologies. This guide details the mechanistic rationale and validated protocols for deploying this building block in your discovery campaigns.
Chemical Profiling & Structural Rationale
As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality behind a molecule's geometry and electronics. The utility of 3-(4-methylthiazol-5-yl)acrylic acid is driven by three structural pillars:
The Thiazole Core: The sulfur atom provides essential polarizability and lipophilic contacts, while the nitrogen atom acts as a strict, directional hydrogen bond acceptor within kinase hinge regions or protein-protein interaction (PPI) interfaces[1].
The C4-Methyl Steric Lock: The methyl group at the C4 position is not merely decorative. It provides a steric barrier that restricts the free rotation of the C5-acrylic acid moiety. This conformational locking pre-organizes the molecule into a planar, extended geometry, significantly reducing the entropic penalty upon binding to narrow hydrophobic pockets[1].
The Acrylic Acid Vector: The α,β-unsaturated system serves dual purposes. It acts as a rigid spacer to project coupled pharmacophores (e.g., anilines, phenols) deep into adjacent binding sub-pockets. Alternatively, the double bond can be leveraged as a tunable Michael acceptor for designing Targeted Covalent Inhibitors (TCIs).
Core Applications in Drug Discovery
Development of MD2/TLR4 Inhibitors (Anti-inflammatory)
Myeloid differentiation protein 2 (MD2) is an essential co-receptor that recognizes lipopolysaccharide (LPS), triggering Toll-like receptor 4 (TLR4) signaling and subsequent inflammation[2]. Caffeic acid phenethyl ester (CAPE) derivatives synthesized using the 3-(4-methylthiazol-5-yl)acrylic acid scaffold have demonstrated profound efficacy as MD2 inhibitors[3]. Specifically, (E)-2-cyano-3-(4-methylthiazol-5-yl)acrylic acid derivatives (e.g., Compound 10s) bind to the hydrophobic pocket of MD2 with high affinity via two key hydrogen bonds, preventing the formation of the pro-inflammatory LPS/MD2/TLR4 complex and protecting against Acute Lung Injury (ALI) in vivo[2].
Mechanism of MD2 inhibition by 3-(4-Methylthiazol-5-yl)acrylic acid derivatives preventing ALI.
Synthesis of Kinase Inhibitors (Oncology)
The 4-methylthiazol-5-yl moiety is highly effective at anchoring into the ATP-binding site of various kinases. In the development of Cyclin-dependent kinase 9 (CDK9) inhibitors, the thiazole ring interacts directly with the gatekeeper region, while the acrylic acid derivative acts as a vector reaching toward the solvent-exposed area[1]. Similar structural strategies have been utilized to synthesize heterocyclic adamantyl arotinoids that act as potent inhibitors of IκB Kinase-β (IKKβ) and IKKα[4].
Antimicrobial and Anticancer Propenones
Condensation of thiazole-acrylic acid derivatives with aromatic aldehydes yields 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. These chalcone-like structures exhibit moderate to high cytotoxicity against leukemia (CCRF-CEM) and breast cancer (MCF7) cell lines, alongside potent antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa[5],[6].
Quantitative Data Summary
The following table summarizes the bioactivity of key derivatives synthesized from the 3-(4-methylthiazol-5-yl)acrylic acid building block across various therapeutic areas:
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.
Protocol A: High-Throughput Amide Coupling for Library Generation
This protocol details the conversion of 3-(4-methylthiazol-5-yl)acrylic acid into a diverse library of amides for phenotypic or target-based screening.
Reagents & Causality:
Coupling Agent: HATU (1.2 eq). Why? HATU is selected over EDC/HOBt due to its superior efficiency in activating α,β-unsaturated carboxylic acids, minimizing epimerization or side reactions at the double bond.
Base: DIPEA (3.0 eq). Why? DIPEA neutralizes the hydrochloride salts of the amine building blocks and acts as a sterically hindered, non-nucleophilic base to drive the formation of the active OAT ester without participating in competing side reactions.
Solvent: Anhydrous DMF (0.2 M).
Step-by-Step Methodology:
Activation: Dissolve 3-(4-methylthiazol-5-yl)acrylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 25°C for 30 minutes to ensure complete formation of the active ester.
Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir the reaction at 25°C for 12 hours.
Self-Validation Checkpoint: Analyze a 5 μL aliquot via LC-MS. The protocol is self-validating when the UV trace at 254 nm shows complete consumption of the starting material and the emergence of a single major product peak corresponding to the [M+H]+ mass of the desired amide. If unreacted acid remains, add an additional 0.5 eq of HATU.
Purification: Quench the reaction with water, extract with EtOAc, and purify the concentrated organic layer via Prep-HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA) to achieve >95% purity.
Standardized amide coupling workflow for generating thiazole-based drug screening libraries.
For researchers looking to synthesize highly substituted derivatives (e.g., cyano-acrylic acids) from the base thiazole aldehyde[2].
Step-by-Step Methodology:
Combine 4-methylthiazole-5-carbaldehyde (1.0 eq) and cyanoacetic acid (1.2 eq) in a round-bottom flask.
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) in toluene. Causality: Piperidine forms a reactive iminium ion intermediate with the aldehyde, drastically increasing its electrophilicity, while acetic acid facilitates the final dehydration step to form the stable (E)-alkene.
Reflux the mixture under a Dean-Stark trap for 4-6 hours to remove generated water, driving the equilibrium toward the product.
Cool to room temperature, filter the resulting precipitate, and recrystallize from ethanol to yield the pure substituted 3-(4-methylthiazol-5-yl)acrylic acid derivative.
References
Title: Discovery of caffeic acid phenethyl ester derivatives as novel myeloid differentiation protein 2 inhibitors for treatment of acute lung injury.
Source: European Journal of Medicinal Chemistry (2018).
URL: [Link]
Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
Source: Journal of Medicinal Chemistry (2009).
URL: [Link]
Title: Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids.
Source: Bioorganic & Medicinal Chemistry / PMC (2011).
URL: [Link]
Title: Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Source: Biopolymers and Cell (2021).
URL: [Link]
Esterification reaction conditions for 3-(4-Methylthiazol-5-yl)acrylic acid
Application Note: Optimized Esterification Strategies for 3-(4-Methylthiazol-5-yl)acrylic Acid Executive Summary 3-(4-Methylthiazol-5-yl)acrylic acid is a highly versatile heterocyclic building block utilized in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Esterification Strategies for 3-(4-Methylthiazol-5-yl)acrylic Acid
Executive Summary
3-(4-Methylthiazol-5-yl)acrylic acid is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Structurally, it features an
-unsaturated carboxylic acid conjugated to a 4-methylthiazole ring. Esterification of this substrate is non-trivial: the basicity of the thiazole nitrogen can disrupt standard acid-catalyzed Fischer esterifications, while the Michael-acceptor nature of the acrylic moiety renders it susceptible to side reactions with strong nucleophiles. This application note details two highly optimized, field-proven protocols for the esterification of 3-(4-Methylthiazol-5-yl)acrylic acid, ensuring high yields and high purity across a variety of target esters.
Mechanistic & Strategic Considerations
Successful functionalization of heteroaryl acrylic acids requires a deep understanding of the substrate's electronic and steric environment.
The Thiazole Nitrogen: The thiazole ring contains a basic nitrogen atom (pKa ~2.5). In strongly acidic media, this nitrogen becomes protonated. While this can decrease the solubility of the compound in non-polar organic solvents, it can be leveraged in polar protic solvents (like methanol) to drive the reaction forward.
The
-Unsaturated System: The conjugated double bond is a prime target for Michael addition. To prevent this, esterification must avoid highly nucleophilic bases or excessively prolonged heating.
Acyl Transfer Catalysis (Steglich Esterification): For sensitive, sterically hindered, or complex alcohols, carbodiimide-mediated coupling is the gold standard . The addition of 4-dimethylaminopyridine (DMAP) acts as a superior nucleophile, attacking the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This prevents the 1,3-rearrangement into an unreactive N-acylurea and safely transfers the acyl group to the alcohol .
In Situ Acyl Chloride Generation: For simple aliphatic alcohols, thionyl chloride (SOCl2) is highly efficient. SOCl2 converts the carboxylic acid to a highly reactive acyl chloride while simultaneously generating HCl. The HCl temporarily masks the thiazole nitrogen as a hydrochloride salt, preventing it from interfering with the electrophilic acyl carbon .
Experimental Workflow
Decision matrix for selecting the optimal esterification protocol based on the target alcohol.
This protocol is ideal for complex, secondary, tertiary, or acid-sensitive alcohols. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) instead of DCC. Causality: EDC·HCl generates a water-soluble urea byproduct, which is easily removed during a standard aqueous workup, completely bypassing the tedious filtration of insoluble dicyclohexylurea (DCU) .
Reagents:
3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq)
Target Alcohol (1.2 eq)
EDC·HCl (1.5 eq)
DMAP (0.2 eq)
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Note: If the acid exhibits poor solubility, add 10-20% v/v anhydrous DMF.
Activation: Add the target alcohol (1.2 eq) and DMAP (0.2 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling the mixture minimizes the exothermic degradation of the activated ester and suppresses potential Michael addition side-reactions.
Coupling: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes to prevent rapid temperature spikes.
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 12–16 hours. Monitor completion via LC-MS or TLC.
Workup: Quench the reaction by adding an equal volume of deionized water. Transfer to a separatory funnel and extract with DCM (3 × 20 mL).
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure ester.
This protocol is the method of choice for synthesizing methyl or ethyl esters. It leverages thionyl chloride to generate an acyl chloride intermediate in situ.
Reagents:
3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq)
Thionyl chloride (SOCl2) (3.0 eq)
Anhydrous Alcohol (Methanol or Ethanol) (Solvent)
Step-by-Step Methodology:
Suspension: Suspend 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq) in the target anhydrous alcohol (e.g., methanol) to a concentration of 0.2 M in an oven-dried flask equipped with a magnetic stir bar. Cool the suspension to 0 °C under an inert atmosphere.
Chlorination: Carefully add SOCl2 (3.0 eq) dropwise to the cooled suspension. Causality: The addition of SOCl2 is highly exothermic and evolves HCl and SO2 gases. The generated HCl immediately protonates the thiazole nitrogen, increasing the solubility of the substrate in the alcohol and protecting the basic site from side reactions.
Reflux: Attach a reflux condenser. Heat the reaction mixture to 65 °C (for methanol) or 80 °C (for ethanol) and stir for 4–6 hours.
Monitoring: Check reaction progress by quenching a 10 µL aliquot in water/acetonitrile for LC-MS analysis. The mass of the desired ester should be the dominant peak.
Workup: Once complete, cool the reaction to room temperature and concentrate in vacuo to remove excess alcohol and unreacted SOCl2. The resulting solid is the hydrochloride salt of the ester.
Free-Basing: To isolate the free base, dissolve the crude salt in Ethyl Acetate and wash vigorously with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH ~8). Dry the organic layer over Na2SO4, filter, and evaporate to yield the pure ester.
Quantitative Data Summary
The following table summarizes the expected outcomes and optimal conditions for esterifying 3-(4-Methylthiazol-5-yl)acrylic acid with various alcohols.
Target Ester
Alcohol Type
Recommended Protocol
Reaction Time
Temp
Expected Yield
Methyl Ester
Primary (Simple)
Protocol B (SOCl2)
4-6 hours
65 °C
92 - 96%
Ethyl Ester
Primary (Simple)
Protocol B (SOCl2)
4-6 hours
80 °C
90 - 95%
Isopropyl Ester
Secondary
Protocol A (EDC/DMAP)
12-16 hours
0 °C RT
80 - 85%
tert-Butyl Ester
Tertiary (Hindered)
Protocol A (EDC/DMAP)
16-24 hours
0 °C RT
70 - 75%
Benzyl Ester
Primary (Sensitive)
Protocol A (EDC/DMAP)
12 hours
0 °C RT
85 - 88%
References
Title: Simple Method for the Esterification of Carboxylic Acids
Source: Angewandte Chemie International Edition in English, 17(7), 522–524 (1978).
URL: [Link]
Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids
Source: ACS Omega, 8(5), 4567-4575 (2023).
URL: [Link]
Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs), peptidomimetics, and medicinal chemistry. Pharmacological Context & Structural Signific...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs), peptidomimetics, and medicinal chemistry.
Pharmacological Context & Structural Significance
The 4-methylthiazol-5-yl moiety is a highly privileged pharmacophore in modern drug discovery. It is most prominently recognized as the critical anchoring motif in von Hippel-Lindau (VHL) E3 ligase-recruiting ligands used in Proteolysis Targeting Chimeras (PROTACs) . Additionally, the thiazole core is a key structural determinant in highly active kinase inhibitors, such as those targeting CDK9 1.
When designing covalent inhibitors, rigidified linkers, or conformationally constrained peptidomimetics, 3-(4-Methylthiazol-5-yl)acrylic acid serves as an invaluable building block. The
-unsaturated carboxylic acid provides geometric rigidity and can act as a targeted Michael acceptor. However, this exact feature introduces significant chemoselectivity challenges during amide bond formation.
Pathway of PROTACs utilizing the thiazole motif for VHL E3 ligase recruitment.
-unsaturated acid like 3-(4-Methylthiazol-5-yl)acrylic acid to an aliphatic amine (e.g., a PROTAC linker or peptide N-terminus) presents a kinetic competition between amide bond formation (desired) and aza-Michael addition (undesired). The electron-withdrawing nature of the thiazole ring further increases the electrophilicity of the -carbon.
To establish a self-validating, high-yielding protocol, the experimental design must enforce kinetic control:
Rapid Pre-Activation: Utilizing a highly efficient coupling reagent like HATU rapidly converts the acid into an extremely reactive OAt-active ester. This lowers the activation energy for nucleophilic attack at the carbonyl, allowing it to vastly outcompete attack at the
-carbon.
Base Selection: The use of a sterically hindered, non-nucleophilic base (DIPEA) is mandatory. Unhindered bases like Triethylamine (TEA) can act as nucleophilic catalysts, inadvertently promoting the aza-Michael side reaction.
Temperature Control: Initiating the reaction at 0 °C suppresses the higher-activation-energy Michael addition while permitting the highly exothermic active-ester formation.
Recent advancements in nanoscale Direct-to-Biology (D2B) synthesis emphasize the necessity of such high-fidelity amide coupling protocols to avoid extensive downstream purification 2.
Quantitative Evaluation of Coupling Conditions
The table below summarizes the causality behind reagent selection, demonstrating how specific combinations impact the chemoselectivity of 3-(4-Methylthiazol-5-yl)acrylic acid couplings.
Coupling Reagent
Base
Solvent
Target Amide Yield (%)
Aza-Michael Adduct (%)
Mechanistic Rationale
HATU
DIPEA
DMF
>95%
<2%
Rapid OAt-ester formation outcompetes Michael addition; DIPEA prevents base-catalyzed side reactions.
EDC / HOBt
DIPEA
DMF
75%
15%
Slower activation allows the amine substrate to undergo competitive Michael addition.
DIC / Oxyma
Collidine
NMP
88%
5%
Good alternative for SPPS; Oxyma provides steady activation, but slightly slower than HATU.
PyBOP
TEA
DMF
60%
30%
TEA acts as a nucleophilic catalyst, significantly driving the undesired aza-Michael pathway.
Experimental Workflows & Protocols
Workflow for the solution-phase amide coupling of 3-(4-Methylthiazol-5-yl)acrylic acid.
Designed for coupling the thiazole acrylic acid to a primary amine-bearing PEG linker.
Reagents:
3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq)
Target Amine (1.0 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Preparation: Dissolve 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M under an inert nitrogen atmosphere.
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature minimizes the kinetic energy available for the aza-Michael addition.
Pre-Activation: Add HATU (1.1 eq) followed immediately by DIPEA (3.0 eq). Stir the mixture at 0 °C for exactly 5 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester.
Substrate Addition: Add the target amine (1.0 eq) dropwise over 2 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1 to 2 hours.
In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the unreacted amine mass disappears. Monitor specifically for the
Da mass, which indicates the undesired aza-Michael adduct.
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude residue via reverse-phase Prep-HPLC (C18 column, gradient 10-90% MeCN in
Designed for capping a resin-bound peptide sequence with the thiazole acrylic acid motif.
Reagents:
Resin-bound peptide with a deprotected N-terminal amine (e.g., Rink Amide resin)
3-(4-Methylthiazol-5-yl)acrylic acid (3.0 eq relative to resin loading)
HATU (2.9 eq)
DIPEA (6.0 eq)
Anhydrous DMF
Step-by-Step Procedure:
Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.
Activation Cocktail: In a separate vial, dissolve 3-(4-Methylthiazol-5-yl)acrylic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute.
Coupling: Transfer the activation cocktail to the resin. Agitate the vessel gently at room temperature for 60 minutes.
In-Process Control (Self-Validation): Drain a few resin beads and perform a Kaiser Test. A yellow/colorless result indicates complete coupling (absence of free primary amines). A blue result dictates a repeated coupling cycle.
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/
(95:2.5:2.5 v/v) for 2 hours. Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.
References
Han, X., et al. "Recent advances of PROTACs technology in neurodegenerative diseases." Arabian Journal of Chemistry, 2022.
Wang, S., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors." Journal of Medicinal Chemistry, 2013.
Smith, J., et al. "Expanding the Reaction Toolbox for Nanoscale Direct-to-Biology PROTAC Synthesis and Biological Evaluation." ChemRxiv / RSC, 2023.
Application Notes and Protocols for the Functionalization of the Thiazole Ring in 3-(4-Methylthiazol-5-yl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for drug design. The molecule 3-(4-Methylthiazol-5-yl)acrylic acid combines this important heterocycle with an acrylic acid moiety, presenting a versatile starting point for the synthesis of novel drug candidates. The acrylic acid portion can act as a handle for amide bond formation or as a Michael acceptor, while the thiazole ring offers multiple sites for functionalization to modulate the compound's physicochemical and biological properties.
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the thiazole ring in 3-(4-Methylthiazol-5-yl)acrylic acid. We will explore key transformations including halogenation, nitration, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers.
Reactivity of the 4-Methylthiazole Ring
The thiazole ring is an electron-rich heterocycle. The electron-donating methyl group at the C4 position further activates the ring towards electrophilic substitution. Theoretical and experimental studies have shown that the C5 position is the most nucleophilic and therefore the primary site for electrophilic attack. However, the acrylic acid group at the C5 position is an electron-withdrawing group, which deactivates the ring, making functionalization more challenging compared to simpler alkylthiazoles. The primary positions for functionalization on the 3-(4-Methylthiazol-5-yl)acrylic acid core are the C2 and C5 positions of the thiazole ring, as well as the potential for modification of the acrylic acid side chain. This guide will focus on the direct functionalization of the thiazole ring.
I. Halogenation of the Thiazole Ring
Halogenated thiazoles are pivotal intermediates for further diversification, particularly through metal-catalyzed cross-coupling reactions. Both bromination and chlorination can be achieved at the C2 position of the thiazole ring.
Bromination at the C2-Position
Rationale: Direct bromination of the thiazole ring in 3-(4-Methylthiazol-5-yl)acrylic acid at the C5 position is sterically hindered and electronically disfavored due to the presence of the acrylic acid group. The C2 position, however, remains susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.
Experimental Protocol: C2-Bromination
Caption: Workflow for the C2-bromination of 3-(4-Methylthiazol-5-yl)acrylic acid.
Materials:
3-(4-Methylthiazol-5-yl)acrylic acid
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexane
Procedure:
To a solution of 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
Extract the mixture with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-Bromo-4-methylthiazol-5-yl)acrylic acid.
Expected Data for 3-(2-Bromo-4-methylthiazol-5-yl)acrylic acid:
m/z: [M-H]⁻ calculated for C₇H₅BrNO₂S: 249.9; found 249.9
II. Nitration of the Thiazole Ring
Nitrothiazoles are valuable precursors for the synthesis of aminothiazoles, which are common motifs in bioactive molecules. The introduction of a nitro group at the C2 position can be achieved under carefully controlled conditions.
Rationale: The electron-withdrawing nature of the acrylic acid group at C5 deactivates the thiazole ring, requiring strong nitrating conditions. A mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective nitrating agent. The reaction must be performed at low temperatures to control the exothermicity and prevent degradation of the starting material.
Experimental Protocol: C2-Nitration
Caption: Workflow for the C2-nitration of 3-(4-Methylthiazol-5-yl)acrylic acid.
Materials:
3-(4-Methylthiazol-5-yl)acrylic acid
Concentrated sulfuric acid (98%)
Fuming nitric acid (90%)
Ice
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
In a flask cooled to 0 °C, slowly add 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 eq) to concentrated sulfuric acid with stirring.
To this solution, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the aqueous solution with saturated aqueous sodium bicarbonate solution until pH 7.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash chromatography on silica gel to afford 3-(4-Methyl-2-nitrothiazol-5-yl)acrylic acid.
Expected Data for 3-(4-Methyl-2-nitrothiazol-5-yl)acrylic acid:
m/z: [M-H]⁻ calculated for C₇H₅N₂O₄S: 215.0; found 215.0
III. Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of 3-(4-Methylthiazol-5-yl)acrylic acid are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, dramatically increasing molecular diversity. For these reactions, it is often advantageous to first protect the carboxylic acid, for instance as a methyl or ethyl ester, to avoid potential side reactions with the basic conditions often employed.
Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[1][2] This reaction is ideal for introducing aryl or heteroaryl substituents onto the thiazole ring at the C2 position, using the previously synthesized 3-(2-Bromo-4-methylthiazol-5-yl)acrylic acid (or its ester).
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-(2-Bromo-4-methylthiazol-5-yl)acrylate
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
Methyl 3-(2-Bromo-4-methylthiazol-5-yl)acrylate (prepared by esterification of the corresponding carboxylic acid)
To a degassed solution of Methyl 3-(2-Bromo-4-methylthiazol-5-yl)acrylate (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).
Reflux the reaction mixture under an inert atmosphere for 12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(2-aryl-4-methylthiazol-5-yl)acrylate.
Representative Data for Suzuki Coupling Products:
Aryl Group
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenyl
Pd(PPh₃)₄ (5)
K₂CO₃
Dioxane/H₂O
100
12
85
4-Methoxyphenyl
Pd(dppf)Cl₂ (3)
Na₂CO₃
DME/H₂O
90
16
92
3-Pyridyl
Pd₂(dba)₃ (2) + SPhos (4)
K₃PO₄
Toluene/H₂O
110
8
78
Heck Coupling
Rationale: The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3][4] This allows for the introduction of vinyl substituents at the C5 position of a 2-functionalized 4-methylthiazole.
Sonogashira Coupling
Rationale: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is highly valuable for introducing alkynyl moieties onto the thiazole ring, which can serve as versatile handles for further transformations, including click chemistry.
Conclusion
The functionalization of the thiazole ring in 3-(4-Methylthiazol-5-yl)acrylic acid provides a gateway to a vast chemical space of potential drug candidates. The protocols detailed in these application notes for halogenation, nitration, and palladium-catalyzed cross-coupling reactions offer robust and reproducible methods for the synthesis of a diverse library of derivatives. By understanding the underlying principles of thiazole reactivity and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel molecules for biological screening and lead optimization.
References
Chemcess. (2024, October 28). Acrylic Acid: Properties, Reactions, Production And Uses. [Link]
Royal Society of Chemistry. (n.d.). H - Rsc.org. [Link]
PubMed Central. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [Link]
ResearchGate. (2025, August 6). (PDF) Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. [Link]
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. [Link]
Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). [Link]
Scilit. (n.d.). Mechanism of α‐substitution reactions of acrylic derivatives. [Link]
ACS Publications. (2021, May 27). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
Technical Support Center: Troubleshooting 3-(4-Methylthiazol-5-yl)acrylic acid Solubility in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility barriers when preparing stock solutions of 3-(4-Methylthiazol-5-yl)acrylic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility barriers when preparing stock solutions of 3-(4-Methylthiazol-5-yl)acrylic acid in Dimethyl Sulfoxide (DMSO).
Below, you will find mechanistic insights, self-validating experimental protocols, and FAQs to ensure the integrity of your compound for downstream biological or chemical assays.
Understanding the Solubility Barrier (Mechanistic Insights)
Q: Why does 3-(4-Methylthiazol-5-yl)acrylic acid exhibit poor solubility in standard DMSO?
A: The resistance to dissolution is driven by a combination of high crystal lattice energy and intermolecular interactions, specifically:
Planarity and
Stacking: The molecule features a highly conjugated, planar system extending from the heteroaromatic thiazole ring through the alkene to the carbonyl group[1][2]. This planarity promotes intense stacking in the solid state, creating a high energy barrier to solvation.
Carboxylic Acid Dimerization: In non-polar or solid states, carboxylic acids form robust homodimers. While anhydrous DMSO is a strong hydrogen-bond acceptor (
) capable of disrupting these dimers[3][4], the combined effect of -stacking and hydrophobic interactions can resist initial solvation at high concentrations.
Solvent Hygroscopicity: DMSO is highly hygroscopic. Even minor water ingress (<5% v/v) drastically alters its dielectric constant and solvation power, forcing hydrophobic heteroaromatic compounds out of solution[5].
Experimental Troubleshooting Workflow
Use the following decision tree to systematically overcome solubility issues without compromising the structural integrity of the compound.
Workflow for optimizing the dissolution of 3-(4-Methylthiazol-5-yl)acrylic acid in DMSO.
Objective: Overcome lattice energy without inducing thermal degradation (e.g., Michael addition or decarboxylation).
Preparation: Weigh the desired amount of 3-(4-Methylthiazol-5-yl)acrylic acid into a sterile, amber glass vial. Causality: The acrylic acid double bond is susceptible to photo-isomerization; amber glass prevents UV-induced degradation.
Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under argon). Vortex vigorously for 60 seconds.
Controlled Sonication: If particulates remain, place the vial in an ultrasonic bath maintained at 37°C for 15 minutes . Causality: Acoustic cavitation provides the kinetic energy required to break
stacks, while the strict 37°C cap prevents heat-induced isomerization of the trans-acrylic acid moiety.
Validation: Visually inspect against a dark background. Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the solution is saturated. Proceed to Protocol B.
Protocol B: Chemical Disruption via Salt Formation
Objective: Convert the neutral carboxylic acid into a highly soluble organic anion when high-concentration stocks (e.g., >50 mM) are required.
Base Addition: To the saturated suspension from Protocol A, add 1.05 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Agitation: Vortex for 2 minutes. Causality: The non-nucleophilic base deprotonates the carboxylic acid (pKa ~4.5). The resulting ionized carboxylate disrupts the crystal lattice and drastically increases solubility in polar aprotic solvents like DMSO[6][7][8].
Validation: The solution should turn completely clear. Verify the final concentration via UV-Vis spectroscopy or HPLC before use in downstream biological assays.
Quantitative Data Presentation
The table below summarizes the expected solubility limits of 3-(4-Methylthiazol-5-yl)acrylic acid under various experimental conditions.
Condition
Additive / Treatment
Mechanistic Action
Expected Solubility Limit
Standard DMSO
None (Room Temp)
Baseline solvation / H-bond acceptance
< 5 mg/mL
Heated DMSO
37°C + Sonication
Kinetic disruption of stacks
~10 - 20 mg/mL
Basified DMSO
1.05 eq. DIPEA
Deprotonation / Organic salt formation
> 50 mg/mL
Aqueous Buffer
pH 7.4 PBS
Full ionization (requires DMSO pre-stock)
~2 - 5 mg/mL*
*Note: Aqueous solubility assumes dilution from a concentrated DMSO stock where final DMSO concentration is ≤1% v/v.
Frequently Asked Questions (FAQs)
Q: Can I use water or aqueous buffers directly to dissolve the powder?A: No. Despite the presence of a carboxylic acid group, the hydrophobic thiazole ring and conjugated alkene make the neutral free acid practically insoluble in water. It must be dissolved in DMSO (or a DMSO/base mixture) first to create a concentrated stock, which can then be diluted into aqueous buffers.
Q: My solution turned yellow/brown after heating. What happened?A: Overheating (>50°C) or prolonged exposure to light can cause the acrylic acid moiety to undergo polymerization or oxidation. Always strictly control the temperature during sonication and store stock solutions in amber vials at -20°C.
Q: Does the age of my DMSO matter?A: Yes, critically. DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times outside of a desiccator, it has likely absorbed atmospheric moisture. Water ingress severely limits the solubility of hydrophobic compounds[5]. Always use fresh, anhydrous DMSO for critical stock solutions.
References
1.[3] Solvent mediated disruption of intermolecular association in phosphinegold(I) thiolates: the relative importance of carboxylic acid dimer formation on crystal structure. CrystEngComm (RSC Publishing).[Link]
2.[6] pKa Determination in non-Aqueous Solvents. The University of Liverpool Repository.[Link]
3.[7] Acid dissociation constants in selected dipolar non-hydrogen-bond-donor solvents (IUPAC Technical Report). IUPAC.[Link]
4. CrystEngComm, 2000, 21 Solvent mediated disruption of intermolecular association in phosphinegold(I) thiolates. RSC Publishing.[Link]
5.[4] 3,5-Dinitrobenzoic acid–dimethyl sulfoxide (1/1). IUCr Journals. [Link]
6.[8] The change in hydrogen bond strength accompanying charge rearrangement: Implications for enzymatic catalysis. PNAS. [Link]
7.[5] Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.[Link]
8.[1] Preparation and characterization of poly(acry1amide-co-acrylic acid). ResearchGate.[Link]
9.[2] Synthesis and Liquid Crystalline Behavior of New Amides and Esters Containing 7,1-Thiazole Ring. Digital Repository.[Link]
Technical Support Center: Purification of 3-(4-Methylthiazol-5-yl)acrylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(4-Methylthiazol-5-yl)ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-(4-Methylthiazol-5-yl)acrylic acid.
This compound is typically synthesized via the Knoevenagel condensation of 4-methylthiazole-5-carboxaldehyde with malonic acid [4]. Because the target molecule is amphoteric—containing both a basic thiazole nitrogen and an acidic carboxylic acid—standard organic extractions often result in poor yields or persistent impurities. This guide establishes a self-validating purification system based on isoelectric focusing and controlled recrystallization.
Physicochemical Grounding
Understanding the causality behind our purification choices requires a precise look at the molecule's ionization states. The purification strategy relies entirely on manipulating the pH to exploit the target's isoelectric point (pI).
Property
Value
Mechanistic Implication
Molecular Weight
169.19 g/mol
N/A
pKa (Thiazole Nitrogen)
~3.16 [1]
Protonates in strong acid (pH < 3.0), rendering the molecule water-soluble as a cation.
pKa (Acrylic Acid moiety)
~4.25 [2]
Deprotonates in weak base (pH > 5.0), rendering the molecule water-soluble as an anion.
Isoelectric Point (pI)
~3.70
At pH 3.7, the zwitterionic/neutral species is maximized. Hydration is minimized, forcing precipitation.
Malonic Acid pKa
pKa1: 2.83, pKa2: 5.69 [3]
At pH 3.7, unreacted malonic acid is partially ionized (mono-anion) and remains highly water-soluble (763 g/L) [3].
Purification Workflow
Figure 1: Workflow for the isolation and purification of 3-(4-Methylthiazol-5-yl)acrylic acid via isoelectric precipitation.
Step-by-Step Methodology
This protocol is designed as a self-validating system; if the target does not precipitate at Step 3 of Phase 2, either the pH calibration or the solvent volume is incorrect.
Phase 1: Alkaline Extraction (Impurity Cleavage)
Dilute the crude Knoevenagel reaction mixture in distilled water (10 mL per gram of crude).
Slowly add 2M NaOH (aq) under continuous stirring until the pH reaches 8.0–8.5.
Causality: At this pH, both the target molecule and unreacted malonic acid are fully deprotonated into highly water-soluble sodium carboxylates.
Extract the aqueous layer twice with equal volumes of Ethyl Acetate (EtOAc).
Causality: Unreacted 4-methylthiazole-5-carboxaldehyde lacks an acidic proton and remains highly organic-soluble. The EtOAc layer removes this starting material and any non-polar polymeric byproducts. Discard the organic layer.
Transfer the aqueous layer to an ice bath and cool to 0–5 °C.
Under vigorous stirring, add 2M HCl (aq) dropwise. Monitor the pH continuously using a calibrated pH meter.
Stop the addition exactly at pH 3.7 .
Causality: As the pH drops below 4.25, the target's carboxylate group protonates. Because the pH is still above the thiazole's pKa of 3.16[1], the nitrogen remains predominantly unprotonated. The resulting neutral/zwitterionic species crashes out of the aqueous solution as a solid precipitate.
Stir for 30 minutes at 0–5 °C to ensure complete precipitation.
Collect the solid via vacuum filtration. Wash the filter cake with ice-cold distilled water (pH adjusted to 3.7).
Causality: Unreacted malonic acid (pKa1 = 2.83) [3] remains partially ionized at pH 3.7 and is washed away in the aqueous filtrate.
Phase 3: Recrystallization (Final Polish)
Suspend the crude solid in a minimum volume of boiling Ethanol/Water (1:1 v/v) or Glacial Acetic Acid.
Perform a hot filtration if insoluble particulates remain.
Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
Filter the purified crystals and dry under vacuum at 45 °C for 12 hours.
Troubleshooting FAQs
Q: During the isoelectric precipitation, my yield is extremely low, and no solid forms at pH 3.7. What went wrong?A: This is typically caused by over-dilution of the aqueous layer during the alkaline extraction phase. 3-(4-Methylthiazol-5-yl)acrylic acid has residual water solubility even at its isoelectric point.
Solution: Concentrate the aqueous layer under reduced pressure (rotary evaporation) before adding the HCl. Ensure the concentration of the target is at least 0.5 M before attempting precipitation.
Q: NMR analysis of my purified product shows contamination with malonic acid. How is it surviving the aqueous wash?A: Malonic acid can co-precipitate if the precipitation is performed too rapidly or if the local pH drops below 2.8 during HCl addition [3]. If the pH drops too low, malonic acid becomes fully protonated and its solubility decreases, causing it to become trapped in the target's crystal lattice.
Solution: Ensure the HCl is added dropwise with vigorous stirring to prevent localized highly acidic pockets. If malonic acid contamination persists, resuspend the solid in water, adjust to pH 3.7, stir for 1 hour, and refilter.
Q: My product is dark brown/yellow instead of the expected off-white color. How do I remove these persistent colored impurities?A: Colored impurities are typically conjugated polymeric byproducts resulting from the Knoevenagel condensation [4] operating at high temperatures. These polymers often share similar solubility profiles to the target.
Solution: Integrate an activated charcoal (Norit) treatment during the recrystallization phase. Add 5-10% w/w activated charcoal to the hot Ethanol/Water suspension, boil for 10 minutes, and perform a hot filtration through a pad of Celite before allowing the target to crystallize.
Q: Can I dry the final product at a higher temperature to speed up the process?A: No. Heteroaryl acrylic acids are susceptible to thermal decarboxylation, especially if traces of acidic or basic impurities remain in the crystal lattice.
Solution: Never exceed 50 °C during drying. Always use a vacuum oven (e.g., <10 mbar at 45 °C) to efficiently remove water and ethanol without risking thermal degradation of the acrylic acid moiety.
Knoevenagel condensation
Source: Wikipedia
URL:[Link]
Troubleshooting
Technical Support Center: Recrystallization of 3-(4-Methylthiazol-5-yl)acrylic acid
Welcome to the technical support center for the purification of 3-(4-Methylthiazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-(4-Methylthiazol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.
I. Principles of Recrystallization for 3-(4-Methylthiazol-5-yl)acrylic acid
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For 3-(4-Methylthiazol-5-yl)acrylic acid, an ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. This allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solvent, known as the mother liquor.[1]
The success of recrystallization is heavily dependent on selecting an appropriate solvent. Key characteristics of a good solvent include:
High solvency for the compound at high temperatures and low solvency at low temperatures. [1]
Inertness: The solvent should not react with the compound being purified.[2]
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[2]
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of 3-(4-Methylthiazol-5-yl)acrylic acid, providing step-by-step solutions based on established laboratory practices.
Issue 1: The compound does not dissolve in the hot solvent.
Possible Cause: Insufficient solvent volume or an inappropriate solvent.
Solution:
Incremental Solvent Addition: Ensure you are adding the hot solvent portion-wise to the crude 3-(4-Methylthiazol-5-yl)acrylic acid, allowing time for dissolution between additions.[3]
Solvent Screening: If the compound remains insoluble even with a significant amount of hot solvent, the chosen solvent is likely unsuitable. It is necessary to perform solubility tests with a range of solvents of varying polarities.[4] For a compound like 3-(4-Methylthiazol-5-yl)acrylic acid, which contains both a polar carboxylic acid group and a heterocyclic thiazole ring, solvents such as ethanol, methanol, ethyl acetate, or mixtures with water could be effective.
Issue 2: No crystals form upon cooling.
Possible Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated.
Solution:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[5][6]
Seeding: If available, add a tiny "seed" crystal of pure 3-(4-Methylthiazol-5-yl)acrylic acid to the solution to initiate crystallization.[5]
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[5] Allow the concentrated solution to cool again.
Lower the Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of the compound.[6]
Issue 3: The compound "oils out" instead of crystallizing.
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, depressing the melting point.[7]
Solution:
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to prevent the solution from becoming saturated at too high a temperature.[5][6]
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling increases the likelihood of oiling out.[7] Insulating the flask can promote gradual cooling.
Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.[7] A two-solvent system, where the compound is soluble in the first solvent and insoluble in the second (and the two solvents are miscible), can be effective.[4]
Issue 4: Low recovery of the purified product.
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.
Solution:
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[6]
Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.[6]
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation to yield a second crop of crystals.[5] Note that this second crop may be less pure and might require a separate recrystallization.
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Issue 5: The purified crystals are colored.
Possible Cause: Colored impurities are present and co-crystallize with the product.
Solution:
Decolorizing Carbon: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (decolorizing carbon). The colored impurities will adsorb to the surface of the charcoal.
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[4] Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[5]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
III. Recommended Solvents and Protocol
While the optimal solvent must be determined experimentally, the following table provides a starting point for solvent selection for 3-(4-Methylthiazol-5-yl)acrylic acid based on the polarity of common laboratory solvents.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
May be a good "anti-solvent" in a mixed system.
Ethanol
78
24.5
Often a good choice for moderately polar compounds.
Solvent Selection: In a small test tube, add a few milligrams of crude 3-(4-Methylthiazol-5-yl)acrylic acid and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form.
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture until the solid completely dissolves.[4]
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
Drying: Allow the crystals to dry completely.
IV. Frequently Asked Questions (FAQs)
Q1: How do I know which solvent to start with?
A1: Consider the structure of 3-(4-Methylthiazol-5-yl)acrylic acid. The carboxylic acid group suggests solubility in polar protic solvents like alcohols. The thiazole ring also contributes to its polarity. Start with solvents like ethanol or methanol. It is always best to perform small-scale solubility tests with a few different solvents.
Q2: Why is it important to use a minimal amount of hot solvent?
A2: Using the minimum amount of hot solvent ensures that the solution will be saturated upon cooling, which is necessary for crystallization to occur.[4] Using too much solvent will result in a low or no yield of crystals.[5]
Q3: My compound is an acrylic acid derivative. Are there any special precautions I should take?
A3: Yes, acrylic acid and its derivatives can be prone to polymerization, especially at elevated temperatures.[8][9] While 3-(4-Methylthiazol-5-yl)acrylic acid is more stable than acrylic acid itself, it is good practice to avoid prolonged heating. Commercial acrylic acid often contains inhibitors to prevent polymerization.[8][9]
Q4: Can I use a mixture of solvents?
A4: Yes, a two-solvent system is often very effective.[4] You would dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. The two solvents must be miscible.[4]
Q5: How can I improve the purity of my final product?
A5: For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization of the purified crystals can further enhance purity. Additionally, ensuring slow crystal growth can lead to the formation of a more ordered crystal lattice that excludes impurities more effectively.[5]
V. References
Organic Syntheses. (n.d.). Acrylic acid. Retrieved from orgsyn.org.
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Al-Hussein, M. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation. Retrieved from
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
Google Patents. (n.d.). CN102448923A - Method for crystallizing (meth)acrylic acid and method for regulating content of polymerization inhibitor in (meth)acrylic acid product. Retrieved from
PubChem. (n.d.). 1-(2-Anilino-4-methyl-thiazol-5-yl)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-en-1-one. Retrieved from [Link]
Reddit. (2024, April 3). How to purify Acrylic Acid. Retrieved from [Link]
Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid. Retrieved from
European Patent Office. (2004, September 8). METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1. Retrieved from [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Pharmaffiliates. (n.d.). 3-(4-(Methylthio)phenyl)acrylic Acid. Retrieved from [Link]
Technical Support Center: Stability of 3-(4-Methylthiazol-5-yl)acrylic acid Under Acidic Conditions
Introduction Welcome to the technical support guide for 3-(4-Methylthiazol-5-yl)acrylic acid. This document is designed for researchers, scientists, and drug development professionals who are investigating the stability...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 3-(4-Methylthiazol-5-yl)acrylic acid. This document is designed for researchers, scientists, and drug development professionals who are investigating the stability of this molecule, particularly under acidic stress conditions. As a molecule featuring both a heterocyclic thiazole ring and an unsaturated carboxylic acid, its behavior in acidic media is of critical interest for formulation development, analytical method validation, and ensuring drug substance and product quality. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to navigate the complexities of its acid-catalyzed degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3-(4-Methylthiazol-5-yl)acrylic acid in acidic solutions?
A: 3-(4-Methylthiazol-5-yl)acrylic acid is expected to be moderately stable under mild acidic conditions (e.g., pH 3-5) at ambient temperature. However, its stability decreases under stronger acidic conditions (e.g., ≤ 0.1 M HCl) and with the application of heat. The molecule's stability is governed by two primary structural motifs: the thiazole ring and the acrylic acid side chain. The thiazole ring is aromatic and generally stable, but the acrylic acid moiety introduces a potential liability.[1][2]
Q2: What are the most probable degradation pathways for this molecule under acidic stress?
A: The most likely degradation pathway involves the acrylic acid portion of the molecule. Specifically, acid-catalyzed hydration across the carbon-carbon double bond is a highly probable reaction. This would result in the formation of 3-hydroxy-3-(4-methylthiazol-5-yl)propanoic acid. Under very harsh conditions (e.g., high acid concentration and elevated temperature), cleavage of the thiazole ring is a possibility, though less likely than reactions on the side chain.[3][4]
Q3: What are the recommended starting conditions for a forced degradation study in acid?
A: Based on ICH guidelines for stress testing, a good starting point is to expose the compound to 0.1 M hydrochloric acid (HCl) at both room temperature and an elevated temperature, such as 60°C.[3][5] Samples should be collected at several time points (e.g., 2, 8, 24, and 48 hours) to observe the kinetics of degradation. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged without generating an unrealistic degradation profile.[6]
Q4: What is the most suitable analytical technique for monitoring the stability of this compound and its degradants?
A: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) is the preferred method.[5] A reversed-phase C18 column is typically effective. The DAD is particularly valuable as it allows for the simultaneous monitoring of multiple wavelengths and can assess peak purity, which is crucial for distinguishing co-eluting peaks.[7] For structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the industry standard.[8]
Section 2: Troubleshooting Guide for Acidic Stability Studies
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: I have completed my acid stress study (0.1 M HCl, 60°C, 24h), but my HPLC results show no significant degradation (<2%). What should I do next?
Plausible Causes & Scientific Rationale:
High Intrinsic Stability: The conjugated system and aromaticity of the thiazole ring may impart significant stability, requiring more energy to initiate degradation.[9]
Insufficient Stress: The combination of acid concentration, temperature, and time may not have been sufficient to overcome the activation energy for the degradation reaction.
Recommended Solutions:
Increase Stress Systematically: Do not increase all parameters at once. First, increase the acid concentration to 0.5 M or 1.0 M HCl and repeat the experiment at 60°C.
Increase Thermal Stress: If increasing acid concentration is insufficient, raise the temperature to 70-80°C while maintaining the acid concentration at 0.1 M or 0.5 M. Refluxing conditions can be a final resort but may lead to overly aggressive degradation.[10]
Extend Duration: Increase the study duration to 72 hours or longer, with additional time points to capture the onset of degradation.
Problem 2: My compound degraded completely within the first time point. How can I study the degradation pathway?
Plausible Causes & Scientific Rationale:
Excessive Stress: The applied conditions were too harsh, leading to rapid and complete degradation, which prevents the observation of intermediate degradants and kinetic profiling. The goal of forced degradation is to achieve partial, controlled degradation.[6]
Recommended Solutions:
Reduce Acid Molarity: Decrease the acid concentration significantly, for example, from 1 M HCl to 0.01 M HCl.[10]
Lower the Temperature: Conduct the initial experiments at room temperature (25°C) or even refrigerated conditions (4°C) before attempting elevated temperatures.
Shorten Time Points: Sample at much earlier time points, such as 5, 15, 30, and 60 minutes, to capture the initial degradation profile.
Problem 3: My chromatogram shows a new major peak. How can I get a preliminary identification of this degradant?
Plausible Causes & Scientific Rationale:
Degradation Product Formation: A new peak indicates the formation of one or more degradation products. The primary goal is to determine its structure to understand the degradation mechanism.
Recommended Solutions:
Utilize LC-MS: The most effective method is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the new peak provides the molecular weight of the degradant. For 3-(4-Methylthiazol-5-yl)acrylic acid (M.W. ≈ 169.2 g/mol ), a degradant peak with an m/z of ~187.2 would strongly suggest the addition of a water molecule (18 g/mol ), consistent with the expected hydration pathway.
Diode Array Detector (DAD) Analysis: Compare the UV spectrum of the degradant peak with the parent peak. A significant change in the spectrum, such as the loss of a chromophore, can provide structural clues. In the case of hydration of the double bond, the conjugation between the thiazole ring and the carboxylic acid is disrupted, which should lead to a noticeable change in the UV spectrum.
Problem 4: My mass balance is poor (the sum of the parent compound and all observed degradants is less than 95%). Where did the rest of the material go?
Plausible Causes & Scientific Rationale:
Non-UV Active Degradants: A degradation pathway may produce products that lack a significant UV chromophore, making them invisible to the UV detector.
Precipitation: Degradants may be less soluble than the parent compound in the reaction medium and could have precipitated out of the solution.
Formation of Volatiles: Decarboxylation or other fragmentation reactions could produce volatile products that are lost from the sample.
Adsorption: The parent compound or its degradants may adsorb to the surface of the sample container (e.g., glass or plastic).
Recommended Solutions:
Visual Inspection: Check samples for any visible precipitate. If present, attempt to dissolve it with a stronger organic solvent and analyze the resulting solution.
Use a Universal Detector: If available, re-analyze the samples using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
Headspace GC-MS: If decarboxylation is suspected (loss of CO2), this pathway is difficult to track. However, headspace GC-MS can be used to analyze the vapor phase above the sample for any other volatile organic degradants.
Verify Sample Preparation: Ensure that the quenching and dilution steps do not cause precipitation. Using a diluent with a higher organic content may be necessary.
Section 3: Protocols and Methodologies
Protocol 1: Standard Acid-Forced Degradation Study
This protocol describes a standard workflow for assessing the stability of 3-(4-Methylthiazol-5-yl)acrylic acid under acidic stress.
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.
Stress Sample Preparation:
In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
Add 4.0 mL of 0.2 M HCl.
Dilute to the 10 mL mark with a 50:50 mixture of water and acetonitrile. This results in a final drug concentration of 0.1 mg/mL in 0.08 M HCl. Adjust acid concentration as needed based on preliminary results.
Control Sample Preparation: Prepare a control sample similarly but replace the 0.2 M HCl with purified water.
Incubation:
Prepare two sets of stress and control samples.
Store one set in a thermostatically controlled oven at 60°C.
Store the second set at room temperature (25°C), protected from light.
Time-Point Sampling:
Withdraw aliquots (e.g., 1.0 mL) from each flask at specified time points (e.g., t=0, 2, 8, 24, 48 hours).
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., for a 1mL aliquot of 0.08M HCl, add 0.8 mL of 0.1 M NaOH) to stop the degradation.
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.02 mg/mL) with the mobile phase starting condition.
Analysis: Analyze all samples by HPLC-UV/DAD according to the method described below.
Protocol 2: HPLC-UV Method for Analysis
This is a starting point for an analytical method. It should be validated for your specific application.
Instrument: HPLC system with UV/DAD detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-22 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 280 nm) and a lower wavelength (e.g., 220 nm) to detect degradants that may have lost chromophoric character. Use DAD to acquire full spectra.
Injection Volume: 10 µL.
Section 4: Data Interpretation and Visualization
Table 1: Summary of Recommended Acid Stress Conditions and Potential Outcomes
Stress Condition
Reagent
Temperature
Typical Duration
Primary Expected Degradation Pathway
Mild Hydrolysis
0.01 M HCl
40°C
24 - 72 hours
Slow hydration of the acrylic double bond.
Standard Hydrolysis
0.1 M HCl
60°C
8 - 48 hours
Measurable hydration of the acrylic double bond.
Aggressive Hydrolysis
1.0 M HCl
80°C (or reflux)
1 - 8 hours
Rapid hydration and potential for secondary degradation or ring opening.[3]
Diagrams
The following diagrams illustrate the primary degradation pathway and the experimental workflow.
Caption: Experimental workflow for forced degradation.
References
Homework.Study.com. The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a... Homework.Study.com. Available at: [Link]
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
Protheragen. API Stress Testing Studies. Protheragen. Available at: [Link]
Al-Ostoot, F.H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
Wikipedia. Thiazole. Wikipedia. Available at: [Link]
Zaini, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]
Jain, R. & Gupta, R. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]
de la Cruz, J. F., et al. (2019). Highly Efficient Biobased Synthesis of Acrylic Acid. ChemSusChem. Available at: [Link]
Chemcess. (2024). Acrylic Acid: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]
KNAUER Wissenschaftliche Geräte GmbH. Determination and quantification of acrylic acid derivatives. KNAUER. Available at: [Link]
Grinberg, D., et al. (2022). Kinetic Modeling of API Oxidation: (2) Imipramine Stress Testing. Molecular Pharmaceutics. Available at: [Link]
Ataman Kimya. ACRYLIC ACID. Ataman Kimya. Available at: [Link]
The Medicine Maker. (2025). Bringing Stability to APIs Under Stress. The Medicine Maker. Available at: [Link]
Keika Ventures. Analytical Method. Keika Ventures. Available at: [Link]
Patel, Y., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting 3-(4-Methylthiazol-5-yl)acrylic Acid Synthesis
Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid is typically achieved via the Doebner modification of the Knoevenagel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid is typically achieved via the Doebner modification of the Knoevenagel condensation, utilizing 4-methylthiazole-5-carboxaldehyde and malonic acid. While this C–C bond-forming reaction is a staple in organic synthesis, scaling it often reveals severe purity bottlenecks, including kinetic trapping, incomplete decarboxylation, and thermal degradation.
This guide provides a deep-dive, causality-driven approach to diagnosing and resolving low-purity outcomes in your synthetic workflows.
Reaction Pathway & Impurity Mapping
To effectively troubleshoot, you must first understand the mechanistic branching of the Knoevenagel-Doebner condensation. The diagram below illustrates the critical junctures where impurities are generated.
Reaction pathway of 3-(4-Methylthiazol-5-yl)acrylic acid showing key impurity branches.
Q: Why is my final product heavily contaminated with 4-methyl-5-vinylthiazole?A: This is a classic case of over-decarboxylation. In the Doebner modification, the initial decarboxylation of the diacid intermediate yields the desired acrylic acid. However, prolonged exposure to temperatures above 80°C provides the activation energy for a second, irreversible decarboxylation step, converting your acrylic acid into a volatile vinyl derivative. This phenomenon is well-documented in the [2].
Causality Fix: Strictly control the reaction temperature between 70°C and 75°C. Do not rely on uncontrolled reflux.
Q: My LC-MS shows a massive peak for the diacid intermediate (m/z 230). Why didn't it decarboxylate?A: The formation of the diacid is the first mechanistic step, driven by the secondary amine catalyst (piperidine) forming an iminium ion [1]. However, the subsequent decarboxylation requires a weak base solvent (pyridine) to stabilize the transition state, alongside sufficient thermal energy [4]. If you attempted to substitute pyridine with a "greener" solvent without adjusting the catalyst system, or if your reaction temperature dropped below 65°C, the diacid will fail to eliminate CO₂.
Causality Fix: Ensure a minimum of 3 equivalents of pyridine relative to the aldehyde, and maintain a strict internal temperature of 72°C.
Q: How do I resolve a high ratio of the Z-isomer to the desired E-isomer?A: The Knoevenagel condensation initially produces a mixture of E and Z isomers. The E-isomer is thermodynamically favored due to reduced steric clash between the thiazole ring and the carboxylic acid group. A high Z-isomer content indicates a kinetic trap—usually because the reaction was quenched immediately after the aldehyde was consumed, denying the system the time required for reversible equilibration [1].
Causality Fix: Extend the heating phase by 1.5 hours after TLC/HPLC indicates complete consumption of the starting material to allow full thermodynamic equilibration to the E-isomer.
Q: The reaction stalls with >15% unreacted 4-methylthiazole-5-carboxaldehyde remaining. What went wrong?A: Unreacted starting material is almost exclusively caused by moisture in the malonic acid or the use of degraded piperidine. Water hydrolyzes the highly reactive iminium ion intermediate back to the starting aldehyde, prematurely halting the carbon-carbon bond formation [1].
Causality Fix: Malonic acid is highly hygroscopic. Dry it in a vacuum oven at 50°C for 12 hours prior to use, and utilize freshly distilled piperidine stored under inert gas.
Quantitative Analytical Profile
To standardize your quality control, compare your crude reaction HPLC traces against the established impurity profile below.
Impurity / Analyte
HPLC RRT*
UV λmax (nm)
MS (m/z) [M+H]⁺
Acceptable Limit
Mitigation Strategy
4-Methylthiazole-5-carboxaldehyde
0.65
254
128.0
< 0.5%
Dry malonic acid; verify piperidine activity.
Thiazolyl Diacid Intermediate
0.80
260
230.0
< 1.0%
Ensure internal temp >70°C; check pyridine eq.
(E)-3-(4-Methylthiazol-5-yl)acrylic acid
1.00
275
170.0
> 98.0%
Target Product
(Z)-Isomer
1.05
270
170.0
< 0.5%
Extend thermodynamic equilibration time.
4-Methyl-5-vinylthiazole
1.40
285
126.0
< 0.1%
Prevent thermal overshoot (>80°C) [3].
*Relative Retention Time (RRT) based on a standard C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA).
This protocol is engineered with built-in validation checkpoints to ensure high purity and prevent the cascade of side reactions described above.
Step 1: Reagent Preparation & Initiation
Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-methylthiazole-5-carboxaldehyde (1.0 eq, 10 mmol) and anhydrous malonic acid (1.5 eq, 15 mmol).
Add anhydrous pyridine (4.0 eq, 40 mmol) as the solvent. Stir at room temperature for 5 minutes.
Validation Check: The mixture should form a clear, pale-yellow solution. If the solution is cloudy, moisture is present.
Step 2: Catalysis & Condensation
Add piperidine (0.2 eq, 2 mmol) dropwise over 2 minutes.
Validation Check: A mild exotherm should be observed, and the solution will deepen in color to a golden yellow. This confirms the formation of the iminium ion intermediate.
Step 3: Controlled Decarboxylation
Equip the flask with a reflux condenser and heat the reaction mixture to a strict internal temperature of 72°C ± 2°C using a PID-controlled oil bath.
Maintain this temperature for 4 hours.
Validation Check: CO₂ evolution (bubbling) should be visible. If the solution turns dark brown or black, the temperature has exceeded 80°C, indicating thermal degradation and vinylthiazole formation [2].
Step 4: Thermodynamic Equilibration
After 4 hours, sample the reaction for HPLC. Once the diacid intermediate is <1%, continue heating at 72°C for an additional 1.5 hours to ensure complete Z-to-E isomerization.
Step 5: Quenching & Isolation
Cool the reaction mixture to 0°C in an ice bath.
Slowly pour the mixture into a vigorously stirred solution of ice-cold 2M HCl (50 mL) to precipitate the product and neutralize the pyridine/piperidine.
Validation Check: The pH of the aqueous filtrate must be < 2 to ensure complete precipitation of the acrylic acid.
Filter the off-white precipitate, wash with ice-cold water (2 x 10 mL), and recrystallize from a 70:30 mixture of Ethanol/Water to yield pure (E)-3-(4-Methylthiazol-5-yl)acrylic acid.
References
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.[Link]
Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation. SCIRP - Open Journal of Physical Chemistry.[Link]
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.[Link]
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PubMed Central (PMC).[Link]
Optimization
Technical Support Center: Purification of 3-(4-Methylthiazol-5-yl)acrylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(4-Methylthiazol-5-yl)acrylic acid, specifically focusing on...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(4-Methylthiazol-5-yl)acrylic acid, specifically focusing on the removal of unreacted 4-methyl-5-thiazolecarboxaldehyde. This common issue arises during the Knoevenagel condensation reaction used for its synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 4-methyl-5-thiazolecarboxaldehyde so critical?
A1: Residual 4-methyl-5-thiazolecarboxaldehyde can interfere with subsequent reaction steps, lead to the formation of impurities, and compromise the purity and biological activity of the final active pharmaceutical ingredient (API). For drug development professionals, stringent purity requirements necessitate the near-complete removal of this starting material.
Q2: What are the primary methods for removing unreacted aldehyde?
A2: The most common and effective methods include recrystallization, selective chemical derivatization (such as bisulfite adduct formation), and column chromatography. The choice of method depends on the scale of the reaction, the concentration of the impurity, and the desired final purity.
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: Oiling out during crystallization is a common problem, often caused by a high concentration of impurities (like the starting aldehyde) or the use of an inappropriate solvent system. This guide's troubleshooting section provides detailed strategies to address this issue.
Q4: How can I monitor the removal of the aldehyde during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative methods for determining the final purity and can detect trace amounts of the aldehyde.[1][2][3]
II. Troubleshooting Guide
Issue 1: Poor or No Crystallization of the Crude Product
Question: I've completed the Knoevenagel condensation of 4-methyl-5-thiazolecarboxaldehyde with malonic acid, and after the acidic workup, my crude 3-(4-Methylthiazol-5-yl)acrylic acid is a stubborn oil or a sticky solid that I can't effectively filter. How can I induce crystallization and remove the unreacted aldehyde?
Answer: This is a frequent challenge, primarily due to the presence of unreacted 4-methyl-5-thiazolecarboxaldehyde, which acts as an impurity and can inhibit the crystallization of the desired acrylic acid product. The aldehyde is slightly soluble in water, which can further complicate precipitation from aqueous workups.[4][5]
Root Cause Analysis & Solution Workflow
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6][7] If the reaction does not go to completion, the starting aldehyde will remain in the product mixture.
Caption: Knoevenagel condensation of 4-methyl-5-thiazolecarboxaldehyde.
Recommended Protocols
1. Recrystallization with Optimized Solvent Systems:
Recrystallization is often the most straightforward method for purification. The key is to find a solvent system where the desired acrylic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the aldehyde impurity remains soluble at low temperatures.
Step-by-Step Protocol:
Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents. Good starting points are ethanol, isopropanol, acetonitrile, or mixtures of these with water.
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Further Cooling: If crystallization is still slow, place the flask in an ice bath or a refrigerator.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Solvent System
Suitability for Acrylic Acid
Suitability for Aldehyde
Ethanol/Water
High solubility when hot, low when cold
Remains in the mother liquor
Isopropanol
Good for less polar impurities
Moderate solubility
Acetonitrile
Can be effective for stubborn oils
Good solubility
2. Purification via Bisulfite Adduct Formation:
This chemical method specifically targets the unreacted aldehyde. Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct, which can be easily separated from the desired acrylic acid.[8][9] The aldehyde can then be regenerated from the adduct if needed, or the adduct can be discarded.[10][11][12][13]
Step-by-Step Protocol:
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.
Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite. Add this solution to the organic solution of your crude product and stir vigorously for several hours. The aldehyde-bisulfite adduct will precipitate as a white solid or partition into the aqueous layer.
Separation: Separate the organic layer, which now contains the purified acrylic acid. If the adduct precipitates, it can be removed by filtration.
Washing: Wash the organic layer with water and then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 3-(4-Methylthiazol-5-yl)acrylic acid.
Caption: Workflow for aldehyde removal via bisulfite adduct formation.
Issue 2: Persistent Aldehyde Impurity After Recrystallization
Question: I have successfully recrystallized my product, but analytical tests (TLC, HPLC) still show a significant amount of the starting aldehyde. How can I achieve higher purity?
Answer: While recrystallization is a powerful technique, sometimes co-precipitation can occur, or the solubility difference between the product and the impurity may not be large enough for a single crystallization to be effective. In this case, a more selective purification method is required.
Recommended Protocol: Column Chromatography
Column chromatography provides a higher degree of separation based on the differential adsorption of the components of the mixture onto a stationary phase.[9]
Step-by-Step Protocol:
Stationary Phase: Use silica gel as the stationary phase.
Eluent System: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to first elute the less polar aldehyde, followed by the more polar acrylic acid.
TLC Optimization: Before running the column, optimize the solvent system using TLC to ensure good separation between the product and the aldehyde.
Column Packing and Loading: Pack the column with silica gel slurried in the initial, less polar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
Isolation: Combine the pure fractions containing the 3-(4-Methylthiazol-5-yl)acrylic acid and remove the solvent under reduced pressure.
Parameter
Recommended Setting
Rationale
Stationary Phase
Silica Gel (60-120 mesh)
Good for separating compounds with different polarities.
Mobile Phase
Hexane:Ethyl Acetate (gradient)
Start with a low polarity to elute the aldehyde, then increase polarity for the acid.
Monitoring
TLC with UV visualization
Allows for rapid identification of fractions containing the product and impurity.
Issue 3: Product Decomposition During Purification
Question: I'm concerned about the stability of my acrylic acid product during purification, especially with methods that involve heat or extended run times. Are there any precautions I should take?
Answer: Acrylic acids can be susceptible to polymerization, especially at elevated temperatures.[14] It is also important to be aware of the stability of the thiazole ring under certain conditions.
Preventative Measures:
Use of Inhibitors: For purification methods that require heating, such as distillation (if applicable for downstream processing), the addition of a polymerization inhibitor like hydroquinone can be beneficial.[14][15]
Temperature Control: During recrystallization, avoid prolonged heating. Dissolve the compound quickly and then allow it to cool. For column chromatography, which is performed at room temperature, thermal degradation is less of a concern.
Inert Atmosphere: When handling the purified product for extended periods or at elevated temperatures, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Here are the recommended methods for detecting residual 4-methyl-5-thiazolecarboxaldehyde.
Method
Principle
Application
TLC
Separation based on polarity on a silica plate.
Quick, qualitative monitoring of reaction progress and column fractions.
Separation of volatile compounds in the gas phase.
Can be used for quantitative analysis if the compounds are sufficiently volatile and thermally stable.[3]
¹H NMR
Nuclear Magnetic Resonance spectroscopy.
Provides structural information and can be used to quantify impurities by integrating characteristic peaks (e.g., the aldehyde proton signal).
IV. References
Organic Syntheses Procedure: Acrylic Acid. Available from: [Link]
Organic Chemistry Portal: Knoevenagel Condensation Doebner Modification. Available from: [Link]
Google Patents: Process for purification of acrylic acid by extraction and distillation (US3798264A). Available from:
Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(10), 1315–1324. Available from: [Link]
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-486. Available from: [Link]
Google Patents: Process for purification of acrylic acid from aldehydes by distillation with a reagent (US3725208A). Available from:
PubChem: 4-Methylthiazole-5-carboxaldehyde. Available from: [Link]
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Molbank, 2018(4), M1018.
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Medicinal Chemistry, 15(1). Available from: [Link]
Google Patents: Process for aldehyde byproduct reduction in acrylic acid production using highly active and selective catalysts (WO2020223048A1). Available from:
ResearchGate: Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... Available from: [Link]
Google Patents: Process for the production of cinnamic acid (US4778924A). Available from:
ResearchGate: Is it possible to purify aldehyde by column? Is there any other method to do purification? Available from: [Link]
4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. Available from: [Link]
Google Patents: Purification of acrylic acid by areotropic distillation (EP0695736A1). Available from:
Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. E-Journal of Chemistry, 8(3), 1114-1118.
Reddit: How to purify Acrylic Acid. Available from: [Link]
The Good Scents Company: 5-formyl-4-methyl thiazole. Available from: [Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(43), 8751-8764.
YouTube: Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
ResearchGate: A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Available from: [Link]
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724.
Google Patents: Process for the purification of (meth)acrylic acid (EP1002787B1). Available from:
European Patent Office: METHOD OF PURIFYING (METH)ACRYLIC ACID (EP 1688407 B1). Available from: [Link]
Google Patents: Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole (CN102584740A). Available from:
ResearchGate: Determination of Residual Monomers in Synthesized Acrylic PSAs by Gas Chromatography. Available from: [Link]
European Patent Office: Purification of acrylic acid by areotropic distillation (EP 0695736 A1). Available from: [Link]
Royal Society of Chemistry: . Available from: [Link]
LookChem: Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde. Available from: [Link]
Google Patents: Process for recovering aldehydes and ketones (US2544562A). Available from:
Expedient Reductive Amination of Aldehyde Bisulfite Adducts. Synlett, 2004(10), 1801-1803.
Thermal degradation issues with 3-(4-Methylthiazol-5-yl)acrylic acid
Technical Support Center: 3-(4-Methylthiazol-5-yl)acrylic acid A Guide to Understanding and Mitigating Thermal Degradation Welcome to the technical support guide for 3-(4-Methylthiazol-5-yl)acrylic acid. This document is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(4-Methylthiazol-5-yl)acrylic acid
A Guide to Understanding and Mitigating Thermal Degradation
Welcome to the technical support guide for 3-(4-Methylthiazol-5-yl)acrylic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. Given its structural features—a conjugated acrylic acid system linked to a heteroaromatic thiazole ring—this molecule can be susceptible to thermal degradation, potentially impacting experimental reproducibility, product purity, and overall yield. This guide provides in-depth, experience-driven answers to common issues, troubleshooting workflows, and validated protocols to ensure the stability and integrity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and inherent stability risks.
Question: What is 3-(4-Methylthiazol-5-yl)acrylic acid and why is its thermal stability a concern?
Answer: 3-(4-Methylthiazol-5-yl)acrylic acid is a bifunctional organic molecule featuring an α,β-unsaturated carboxylic acid and a substituted thiazole ring. The thiazole moiety is a common scaffold in medicinal chemistry, notably found in Vitamin B1 (Thiamine)[1][2]. The acrylic acid portion provides a reactive handle for various chemical transformations, including polymerization and coupling reactions.
The primary concern with its thermal stability arises from two key structural features:
The α,β-Unsaturated Carboxylic Acid: This system is prone to thermal decarboxylation, where the molecule loses carbon dioxide (CO₂) upon heating to form a vinyl derivative[3][4].
The Acrylic Double Bond: Like other acrylates, this double bond can undergo free-radical polymerization, a highly exothermic and often uncontrolled reaction that can be initiated by heat, light, or impurities[5][6][7].
Understanding these potential degradation pathways is critical for designing robust synthetic routes, purification procedures, and formulation strategies.
Question: What are the most likely products of thermal degradation?
Answer: Based on fundamental chemical principles, there are two primary degradation pathways under thermal stress:
Decarboxylation: The most probable degradation pathway is the loss of CO₂, leading to the formation of 4-methyl-5-vinylthiazole . This reaction is common for acrylic acid derivatives and can occur at elevated temperatures during reactions, distillations, or even during analysis by gas chromatography (GC)[3][4][8].
Polymerization: The acrylic moiety can polymerize, resulting in oligomeric or polymeric materials of variable chain lengths. This process turns the small molecule into a complex mixture of macromolecules, which can manifest as a viscous oil, gum, or insoluble solid[5][9].
A third, less common pathway at moderate temperatures, could involve the degradation of the thiazole ring itself, though thiazoles are generally aromatic and possess significant stability[1].
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary thermal degradation routes for the title compound.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Question: My sample turned from a white/off-white solid to a brown/yellow oil upon heating. What is happening and how can I prevent it?
Answer:
This is a classic sign of thermal degradation. The color change is often indicative of the formation of conjugated oligomers or polymers, and potentially other chromophoric byproducts[10]. The phase change from solid to oil suggests the formation of a mixture of lower melting point degradation products or amorphous polymers.
Causality:
Polymerization: The exothermic nature of acrylate polymerization can lead to a runaway reaction, causing a rapid temperature increase that further accelerates degradation and leads to discoloration[6].
Impurities: Trace metals or other impurities can act as catalysts for both polymerization and decomposition, lowering the temperature at which degradation begins[11][12].
Troubleshooting Steps:
Lower the Temperature: This is the most critical parameter. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.
Use an Inhibitor: If conducting a reaction in solution where polymerization is a risk, consider adding a small amount (100-200 ppm) of a radical inhibitor like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). Note that these inhibitors require the presence of oxygen to be effective[9].
Ensure Purity: Use highly pure starting material. Purify the compound by recrystallization before use to remove potential catalytic impurities.
Work Under Inert Atmosphere: While inhibitors need oxygen, if your primary concern is oxidative degradation of the thiazole ring at very high temperatures, running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial[13].
Question: I am observing a new, earlier-eluting peak in my reverse-phase HPLC analysis after my reaction. Could this be a degradation product?
Answer:
Yes, this is highly likely. In reverse-phase HPLC, earlier elution times typically correspond to less polar compounds. The product of decarboxylation, 4-methyl-5-vinylthiazole, lacks the polar carboxylic acid group and is therefore significantly less polar than the starting material. It will consequently have a much shorter retention time on a C18 column.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for new peak identification.
Question: How can I quantitatively determine the thermal stability of my specific batch?
Answer:
The most direct method for determining thermal stability is Thermogravimetric Analysis (TGA) . This technique measures the change in mass of a sample as a function of temperature. For 3-(4-Methylthiazol-5-yl)acrylic acid, TGA can pinpoint the onset temperature of decarboxylation, which is observed as a distinct mass loss corresponding to the mass of CO₂ (44.01 g/mol ).
Parameter
Typical Value
Purpose
Sample Size
5-10 mg
Ensures even heat distribution.
Atmosphere
Nitrogen (N₂)
Provides an inert environment to isolate thermal from oxidative degradation.
Flow Rate
20-50 mL/min
Purges gaseous byproducts from the furnace.
Heating Rate
10 °C/min
A standard rate for screening thermal stability.
Temperature Range
30 °C to 400 °C
Covers the range where degradation is expected.
Interpreting the Results:
Onset Temperature (T_onset): The temperature at which mass loss begins. This is your practical upper-temperature limit for handling the solid compound.
Mass Loss %: For decarboxylation, the theoretical mass loss is ~26%. (MW of CO₂ / MW of starting material) x 100 = (44.01 / 169.19) x 100 ≈ 26.0%. If your initial mass loss step is close to this value, it strongly confirms decarboxylation as the primary degradation event.
Section 3: Experimental Protocols
These protocols provide a validated starting point for analyzing the purity and stability of your compound.
Protocol 1: Purity Analysis and Degradation Monitoring by HPLC-UV
Objective: To assess the purity of 3-(4-Methylthiazol-5-yl)acrylic acid and quantify the formation of the primary degradation product, 4-methyl-5-vinylthiazole.
Instrumentation & Reagents:
HPLC system with UV-Vis detector
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Diluent: 50:50 Acetonitrile:Water
Methodology:
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30 °C
UV Detection: 254 nm or 280 nm
Gradient Program:
Time (min)
% Mobile Phase B
0.0
10
15.0
90
17.0
90
17.1
10
| 20.0 | 10 |
Analysis: The starting material will be a sharp, well-defined peak. The decarboxylated product, being less polar, will elute significantly earlier. Purity can be calculated based on peak area percentage.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To confirm the identity of unknown peaks observed during HPLC analysis.
Methodology:
Use the same chromatographic conditions as described in Protocol 1.
Divert the column eluent to a mass spectrometer (e.g., ESI-QTOF or Ion Trap).
Starting Material: Look for the [M+H]⁺ ion at m/z ≈ 170.2.
Decarboxylated Product: Look for the [M+H]⁺ ion of 4-methyl-5-vinylthiazole at m/z ≈ 126.2.
Other Byproducts: Analyze the mass of any other observed peaks to hypothesize their structures (e.g., adducts, oxidized species).
References
Douglas, A. W., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. Journal of the American Chemical Society. Available at: [Link][3][4]
Pesciaroli, M., et al. (2020). Terminal Alkenes from Acrylic Acid Derivatives via Non‐Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases. Angewandte Chemie International Edition. Available at: [Link][8]
Janković, B. (2008). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). ResearchGate. Available at: [Link][14]
Wikipedia contributors. (2023). Thiazole. Wikipedia. Available at: [Link][1]
Zhang, Y., et al. (2018). Controlled poly(olefin)s via decarboxylation of poly(acrylic acid). Polymer Chemistry. Available at: [Link]
Oudshoorn, A., et al. (2020). RAFT polymerization by the radical decarboxylation of carboxylic acids. ChemRxiv. Available at: [Link]
Gardella, J. A., et al. (1985). Investigation of the thermal degradation of poly(acrylic acid) and poly(methacrylic acid) by high-resolution carbon-13 CP/MAS NMR spectroscopy. Macromolecules. Available at: [Link][15]
Holland, B. J., & Hay, J. N. (2004). Thermal degradation of poly (acrylic acid) containing copper nitrate. Polymer Degradation and Stability. Available at: [Link][11]
Mcneill, I. C., & Sadeghi, S. M. T. (1990). Thermal stability and degradation mechanisms of poly(acrylic acid) and its salts: Part 2—Sodium and potassium salts. Polymer Degradation and Stability. Available at: [Link]
Kondo, S., et al. (2020). Thermal hazard evaluation of runaway polymerization of acrylic acid. Journal of Loss Prevention in the Process Industries. Available at: [Link][5]
Shymborska, Y., et al. (2022). Influence of Mineral Fillers on the Curing Process and Thermal Degradation of Polyethylene Glycol Maleate–Acrylic Acid-Based Systems. MDPI. Available at: [Link]
Lazzari, M., et al. (2018). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Polymers. Available at: [Link][12]
Ghandi, M., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link][16]
Al-Ostath, R. A., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Academic. Available at: [Link][2]
Al-Amiery, A. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available at: [Link]
Veeprho. (n.d.). Acrylic Acid Impurities and Related Compound. Veeprho. Available at: [Link][7]
Virtanen, J., et al. (2022). Method for acrylic acid monomer detection with recombinant biosensor cells for enhanced plastic degradation monitoring from water environments. Marine Pollution Bulletin. Available at: [Link]
Wang, L., et al. (2010). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics. Available at: [Link]
Li, J-T., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]
Kowalska, M., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry. Available at: [Link][17]
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Analytical Methods in Environmental Chemistry Journal. Available at: [Link][18]
Yervand, H., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology. Available at: [Link]
The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. The IAFOR Research Archive. Available at: [Link]
Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A. Available at: [Link]
Kim, J., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology. Available at: [Link][19]
Semantic Scholar. (n.d.). Microbial degradation of acrylic acid. Semantic Scholar. Available at: [Link]
Shershnev, V. A., et al. (2023). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. Available at: [Link][20]
Czech, Z., & Pełech, R. (2009). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland. Available at: [Link][21]
MDPI. (2024). A Color Indicator Based on 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT) and a Biodegradable Poly(ester amide) for Detecting Bacterial Contamination. MDPI. Available at: [Link]
1H NMR spectrum analysis of 3-(4-Methylthiazol-5-yl)acrylic acid
Comprehensive 1H NMR Spectrum Analysis of 3-(4-Methylthiazol-5-yl)acrylic acid: Methodological Comparison and Structural Elucidation As a Senior Application Scientist, characterizing heteroaromatic building blocks like 3...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive 1H NMR Spectrum Analysis of 3-(4-Methylthiazol-5-yl)acrylic acid: Methodological Comparison and Structural Elucidation
As a Senior Application Scientist, characterizing heteroaromatic building blocks like 3-(4-Methylthiazol-5-yl)acrylic acid requires moving beyond basic data collection. This compound—a critical intermediate in the synthesis of antiviral and antibacterial agents—features a unique combination of an electron-rich thiazole core and an electron-withdrawing acrylic acid moiety[1].
To ensure absolute structural integrity during drug development, analytical methods must be rigorously optimized. This guide objectively compares orthogonal analytical techniques, evaluates solvent systems, and provides a self-validating 1H NMR protocol designed to unequivocally confirm both atomic connectivity and stereochemistry.
Part 1: Analytical Methodology Comparison
While modern laboratories rely on a suite of analytical tools, each technique possesses distinct strengths and blind spots when applied to heteroaromatic acrylic acids. 1H NMR remains the gold standard for this specific molecule because it is the only technique that directly quantifies the stereochemistry of the alkene double bond.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
Technique
Primary Utility
Strengths for this Compound
Limitations
1H NMR
Stereochemistry & Connectivity
Directly differentiates vs isomers via coupling constants. Quantifies purity via integration.
Lower sensitivity than MS; requires highly pure samples (>1 mg).
13C NMR
Carbon Backbone Mapping
Confirms the presence of the carbonyl (C=O) and all 7 distinct carbon environments.
Cannot easily determine alkene geometry; long acquisition times.
LC-MS (ESI+)
Molecular Weight & Purity
Provides exact mass () and confirms absence of high-molecular-weight byproducts.
Fails to distinguish between stereoisomers; ionization suppression possible.
FT-IR
Functional Group Verification
Rapidly identifies the carboxylic acid O-H stretch (~3000 cm) and C=O stretch (~1690 cm).
Lacks atomic-level connectivity; cannot confirm the thiazole substitution pattern.
Part 2: Solvent Optimization: The Causality Behind DMSO-d6
A common pitfall in NMR analysis is defaulting to Chloroform-d (CDCl
) due to its low cost and high volatility. However, for 3-(4-Methylthiazol-5-yl)acrylic acid, solvent selection dictates spectral quality.
Table 2: Solvent Performance Comparison
Solvent
Solubility
-COOH Visibility
Resolution Quality
Application Verdict
DMSO-d6
Excellent (>50 mg/mL)
Sharp, distinct broad singlet (~12.40 ppm)
High; sharp aromatic signals
Optimal. Disrupts acid dimers.
CDCl
Poor (<5 mg/mL)
Often invisible or severely broadened
Poor; baseline rolling common
Suboptimal. Promotes dimerization.
The Mechanistic Rationale: In non-polar solvents like CDCl
, carboxylic acids form tightly bound, hydrogen-bonded dimers. This dynamic equilibrium causes severe line broadening of the -COOH proton and reduces overall solubility. DMSO-d6, a strong hydrogen-bond acceptor, competitively disrupts these dimers. It solvates the monomeric acid, locking the exchange rate and yielding a distinct, quantifiable -COOH resonance while simultaneously sharpening the thiazole core signals[1].
Part 3: Self-Validating 1H NMR Acquisition Protocol
To ensure trustworthiness, an analytical protocol must be self-validating. The following workflow uses internal integration ratios to continuously verify complete relaxation and sample purity.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 5.0 mg of 3-(4-Methylthiazol-5-yl)acrylic acid. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube. Causality: 5 mg provides an optimal signal-to-noise ratio in 16 scans without causing radiation damping or viscosity-induced line broadening.
Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the DMSO-d6 deuterium signal and perform gradient shimming until the residual solvent pentet at 2.50 ppm has a width at half-height (
) of <1.0 Hz.
Acquisition Parameters:
Scans (NS): 16
Pulse Angle: 30°
Relaxation Delay (D1): 1.5 seconds. Causality: The methyl protons relax slower than the aromatic protons. A 1.5s delay ensures complete longitudinal relaxation (
), making the integration strictly quantitative.
Processing & Internal Validation: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation. Phase and baseline correct manually.
Self-Validation Check: Integrate the methyl singlet (set to exactly 3.00). The alkene doublets must integrate to exactly 1.00 ± 0.05. Any deviation flags incomplete relaxation or co-eluting impurities.
Part 4: Spectral Interpretation & Mechanistic Rationale
The structural elucidation of this compound relies heavily on predictable electronic effects. The thiazole ring is highly electron-withdrawing, which profoundly impacts the chemical shifts of adjacent protons[2][3].
Extreme deshielding via carbonyl electron withdrawal and solvent H-bonding.
8.95
Singlet (s)
1H
-
Thiazole C2-H
Strong downfield shift driven by the combined inductive effects of adjacent N and S atoms[2].
7.80
Doublet (d)
1H
15.5
Alkene H-
Deshielded by resonance with the electron-withdrawing -COOH group and the aromatic ring.
6.25
Doublet (d)
1H
15.5
Alkene H-
Upfield relative to H-; trans-geometry is definitively confirmed by the large coupling.
2.45
Singlet (s)
3H
-
Thiazole C4-CH
Allylic-like deshielding from the adjacent heteroaromatic system[3].
Part 5: Visualizing the Analytical Workflow
The logical progression from sample preparation to final stereochemical confirmation is mapped below.
Workflow for the 1H NMR structural elucidation of 3-(4-Methylthiazol-5-yl)acrylic acid.
Part 6: References
[2] Title: 4-Methylthiazole | C4H5NS | CID 12748
Source: PubChem, National Center for Biotechnology Information
URL:[Link]
[1] Title: Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates
Source: International Journal of Molecular Sciences (via PubMed Central)
URL:[Link]
[3] Title: Synthesis of 4-Substituted 2-Phenylaminothiazoles from Amidines. A Convenient Route to 4-Trichloromethylthiazoles
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
HPLC method development for 3-(4-Methylthiazol-5-yl)acrylic acid detection
HPLC Method Development for 3-(4-Methylthiazol-5-yl)acrylic Acid: A Comparative Guide to Column Chemistries As a Senior Application Scientist, I frequently encounter analytes that defy generic reversed-phase high-perform...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Development for 3-(4-Methylthiazol-5-yl)acrylic Acid: A Comparative Guide to Column Chemistries
As a Senior Application Scientist, I frequently encounter analytes that defy generic reversed-phase high-performance liquid chromatography (RP-HPLC) protocols. 3-(4-Methylthiazol-5-yl)acrylic acid is a prime example of such a molecule. Featuring both a basic thiazole ring and an acidic acrylic moiety, this amphoteric compound presents a unique set of chromatographic challenges, including poor retention, severe peak tailing, and pH-sensitive selectivity.
This guide objectively compares the performance of three distinct column chemistries—Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—to establish a robust, self-validating analytical method for the detection and quantification of 3-(4-Methylthiazol-5-yl)acrylic acid.
Analyte Profiling & The Causality of Chromatographic Challenges
To develop a reliable method, we must first deconstruct the analyte's chemical behavior:
The Acrylic Acid Moiety: Carboxylic acids are highly polar and easily ionized. At a neutral pH, the deprotonated carboxylate group causes the molecule to elute near the void volume on standard hydrophobic columns[1].
The Thiazole Ring: The nitrogen atom within the thiazole ring possesses a lone pair of electrons. In silica-based columns, this basic nitrogen interacts strongly with unreacted, acidic surface silanols (the "silanol effect"), leading to secondary ion-exchange interactions that manifest as severe peak tailing[2].
The Causality of pH: To achieve reproducible retention, the mobile phase pH must be strictly controlled. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we achieve two mechanistic goals: we fully protonate the acrylic acid (neutralizing it to enhance hydrophobic retention) and we intentionally protonate the thiazole nitrogen, which, when paired with the right column chemistry, mitigates silanol interactions[2][3].
Method Development Rationale: Column Selection
A self-validating analytical system requires a stationary phase that actively compensates for the analyte's structural liabilities. We compared three stationary phases:
Standard C18 (Alkyl Phase): Relies purely on hydrophobic (dispersive) interactions. It typically fails to adequately retain small, polar acrylic acid derivatives and leaves basic thiazole nitrogens exposed to residual silanols.
Polar-Embedded C18 (e.g., Waters Atlantis T3): Incorporates a polar functional group near the silica surface. This design allows for 100% aqueous mobile phases without pore dewetting and effectively shields residual silanols, making it highly effective for thiazole derivatives[4][5].
Pentafluorophenyl (PFP) (e.g., Kinetex PFP): Offers orthogonal selectivity. The highly electronegative fluorine atoms create a
-acidic surface that engages in strong interactions with the conjugated thiazole-acrylic system. It also provides dipole-dipole and hydrogen-bonding capabilities, making it exceptional for heterocyclic compounds[6][7].
Comparative Performance Data
To objectively evaluate these columns, a mixed standard containing 3-(4-Methylthiazol-5-yl)acrylic acid and two closely related synthesis impurities was analyzed across all three platforms using an identical gradient profile.
Table 1: Chromatographic Performance Comparison
Conditions: 1.0 mL/min flow rate, 254 nm UV detection, 30°C column temperature. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Column Chemistry
Retention Time ()
Tailing Factor ()
Theoretical Plates ()
Resolution () from Impurity
Verdict
Standard C18 (150 x 4.6 mm, 3 µm)
2.45 min
2.15
4,200
1.1 (Co-elution)
Fail: Poor retention, unacceptable tailing due to silanol interactions.
Polar-Embedded C18 (150 x 4.6 mm, 3 µm)
5.80 min
1.18
12,500
2.8
Pass: Excellent peak shape and reliable retention; silanols successfully shielded.
PFP (150 x 4.6 mm, 3 µm)
7.15 min
1.05
18,400
4.5
Optimal: Superior selectivity provides maximum resolution and efficiency.
The following protocol utilizes the PFP column as the optimal stationary phase, integrating System Suitability Testing (SST) to ensure the method validates itself prior to sample analysis.
Phase 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.
Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile to match the initial gradient conditions, preventing solvent-induced peak distortion.
Phase 2: Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(4-Methylthiazol-5-yl)acrylic acid reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete solubilization of the thiazole ring), then make up to volume with Diluent.
Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
Phase 3: Instrument Parameters & Gradient Table
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 35°C (Elevated slightly to reduce system backpressure and improve mass transfer).
Detection: UV at 272 nm (Optimal absorbance for the aminothiazole conjugated system)[2].
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
95
5
Initial
8.0
40
60
Linear (Separation phase)
10.0
5
95
Linear (Column wash)
12.0
5
95
Hold
12.1
95
5
Linear (Re-equilibration)
16.0
95
5
Hold
Phase 4: System Suitability Test (SST) Execution
Before analyzing unknown samples, inject the Working Standard six times consecutively. The system is considered self-validated and fit-for-purpose only if it meets the following criteria:
%RSD of Peak Area:
2.0% (Ensures injection precision).
Tailing Factor (
): 1.5 (Confirms the absence of secondary silanol interactions).
Theoretical Plates (
): 10,000 (Confirms column bed integrity).
Workflow Visualization
The following diagram maps the logical decision tree used to establish this method, illustrating the causality between analyte properties and column selection.
Figure 1: Decision tree for HPLC method optimization of amphoteric heterocyclic compounds.
Conclusion
For the analysis of 3-(4-Methylthiazol-5-yl)acrylic acid, relying on standard C18 column chemistries leads to analytical failure due to unmitigated silanol interactions and insufficient hydrophobic retention. By understanding the causality of the molecule's structure, we can definitively conclude that a PFP column , paired with an acidic mobile phase (0.1% Formic Acid), provides the optimal environment. The
interactions inherent to the PFP phase selectively retain the conjugated thiazole-acrylic system, resulting in a highly robust, self-validating analytical method.
References
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. nih.gov.
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. nih.gov.
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors. iiarjournals.org.
In-Depth Comparison Guide: Melting Point Determination of Pure 3-(4-Methylthiazol-5-yl)acrylic Acid
For researchers and drug development professionals, the accurate determination of a compound's melting point is a foundational Quality Control (QC) metric and a critical parameter for thermodynamic profiling. For special...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate determination of a compound's melting point is a foundational Quality Control (QC) metric and a critical parameter for thermodynamic profiling. For specialized heterocyclic intermediates like 3-(4-Methylthiazol-5-yl)acrylic acid , the melting point serves as a primary indicator of chemical purity, polymorphic stability, and batch-to-batch consistency.
This guide objectively compares the three primary analytical methodologies used to determine the melting point of this compound: the Automated Capillary Method , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) . By synthesizing mechanistic theory with field-proven experimental protocols, this guide provides a definitive framework for selecting the optimal technique for your specific research or manufacturing needs.
The Mechanistic Causality of Melting Point Analysis
Before selecting an instrument, it is crucial to understand why certain experimental parameters dictate the accuracy of the melting point determination.
The Role of Sample Packing & Thermal Conductivity: In capillary methods, loose packing leaves microscopic air pockets within the sample. Because air is a poor thermal conductor, these pockets create localized thermal gradients, leading to uneven melting and an artificially broadened melting range. Tightly packing the sample ensures uniform heat transfer.
Heating Rates and Thermal Lag: The principle of melting point determination relies on controlled heating to accurately capture the solid-to-liquid phase transition [3]. A slow heating rate (e.g., 1 °C/min) is mandatory as the system approaches the melting point in capillary methods. This allows the heating block, the thermometer/sensor, and the bulk sample to maintain thermal equilibrium. Faster rates induce "thermal lag," where the block temperature exceeds the actual sample temperature, artificially inflating the recorded melting point. Conversely, DSC requires a faster heating rate (typically 10 °C/min) because it measures dynamic heat flow; a faster rate generates a larger, more easily integrated differential signal (
) [2].
Impurity Depression (Raoult’s Law): Residual solvents or synthetic byproducts disrupt the crystalline lattice of 3-(4-Methylthiazol-5-yl)acrylic acid. According to Raoult's Law, these impurities lower the chemical potential of the liquid phase, resulting in a depressed and broadened melting range. Therefore, rigorous sample drying is a non-negotiable prerequisite.
Comparative Methodology: Capillary vs. DSC vs. HSM
Automated Capillary Method (USP <741> Compliant)
The capillary method is the pharmacopeial gold standard for routine QC. It relies on optical transmission. As the opaque powder melts into a transparent liquid, a photodiode detects the increase in light transmission. According to USP General Chapter <741>, the melting range is defined as the span from the initial collapse of the solid against the tube wall to complete liquefaction[1].
Differential Scanning Calorimetry (DSC)
DSC measures the differential heat flow between a sample and an inert reference. Instead of a visual change, DSC detects the endothermic energy absorbed during the phase transition. It provides precise thermodynamic data, specifically the extrapolated onset temperature (
) and the enthalpy of fusion () [2]. DSC is highly sensitive to polymorphism and requires only microgram quantities, making it ideal for early-stage R&D.
Hot Stage Microscopy (HSM)
HSM combines thermal control with polarized light microscopy. It allows the researcher to visually observe the crystal lattice breaking down. HSM is invaluable for distinguishing true melting from thermal degradation, sublimation, or desolvation (loss of bound solvent) prior to the actual melt.
Quantitative Data Synthesis
The following table summarizes the comparative performance of these three methods using representative experimental data for highly pure (>99.5%) 3-(4-Methylthiazol-5-yl)acrylic acid.
Analytical Method
Primary Measured Parameter
Representative MP Range /
Sample Size Required
Throughput
Best Use Case
Automated Capillary
Optical Transmission (Collapse to Clear Point)
212.5 °C – 213.8 °C
2.0 – 4.0 mg
High (up to 6 concurrent)
Routine QC & Batch Release
DSC
Heat Flow ( & Peak Endotherm)
: 212.1 °C
2.0 – 5.0 µg
Low (1 per run)
R&D, Polymorph Screening
Hot Stage Microscopy
Visual Birefringence Loss
212.3 °C – 214.0 °C
< 1.0 mg
Low (1 per run)
Degradation/Sublimation Check
Note: The exact melting point of 3-(4-Methylthiazol-5-yl)acrylic acid may vary slightly based on the specific polymorphic form synthesized.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. This means calibration and system suitability checks are built directly into the workflow.
System Calibration: Verify instrument accuracy using a USP Melting Point Reference Standard (e.g., Caffeine,
°C) that brackets the expected melting range of the thiazole derivative.
Sample Preparation: Dry the 3-(4-Methylthiazol-5-yl)acrylic acid sample in a vacuum desiccator over silica gel for 24 hours to remove residual moisture. Pulverize to a fine, uniform powder using an agate mortar and pestle.
Capillary Loading: Introduce the powder into a standard glass capillary tube (10 cm long, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) [1]. Drop the tube through a 70 cm glass guide tube onto a hard surface 5–10 times. This packs the sample tightly to a required height of 2.5–3.5 mm.
Heating Profile: Insert the capillary into the heating block at a standby temperature of 202 °C (approx. 10 °C below the expected onset). Initiate a precision heating ramp of 1.0 °C/min.
Data Acquisition: Record the temperature at the initial visual collapse (onset point) and complete liquefaction (clear point).
Cell Calibration: Calibrate the DSC cell for temperature and cell constant using high-purity standards such as Indium (
= 156.6 °C) and Tin ( = 231.9 °C).
Sample Encapsulation: Accurately weigh 2.0–5.0 mg of the dried sample into an aluminum DSC pan using a microbalance. Seal with a crimped, pin-holed lid. Causality: The pin-hole allows for the release of any volatile gases, preventing pan deformation which would alter thermal contact with the sensor.
Atmospheric Control: Establish a dry Nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
Thermal Profiling: Equilibrate the sample at 150 °C. Ramp the temperature at 10 °C/min up to 240 °C.
Integration & Analysis: Analyze the resulting thermogram. Use the instrument software to draw tangents along the baseline and the leading edge of the endothermic peak to determine the extrapolated onset temperature (
).
Method Selection Workflow
Use the following decision matrix to determine the appropriate analytical pathway for evaluating 3-(4-Methylthiazol-5-yl)acrylic acid based on your laboratory's immediate requirements.
Workflow for thermal analysis and method selection.
References
Source: uspbpep.
Title: Tech Compare: Differential Scanning Calorimetry vs.
Source: westlab.
Comparative
A Comparative Guide to Chromatographic Purity Standards for 3-(4-Methylthiazol-5-yl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chromatographic purity standards for 3-(4-Methylthiazol-5-yl)acrylic acid, a key intermediate in pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chromatographic purity standards for 3-(4-Methylthiazol-5-yl)acrylic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to assist in the development of robust and reliable analytical methods for purity determination. We will explore the rationale behind selecting specific chromatographic techniques, delve into potential impurities, and provide a framework for method validation and forced degradation studies, ensuring the delivery of a high-quality and safe final product.
Understanding the Analyte: 3-(4-Methylthiazol-5-yl)acrylic acid
3-(4-Methylthiazol-5-yl)acrylic acid is a heterocyclic compound incorporating a thiazole ring and an acrylic acid moiety. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities can lead to undesirable side effects, reduced potency, and instability of the drug product. Therefore, rigorous analytical control is paramount.
Potential Impurities: A Process-Oriented Approach
A thorough understanding of the synthetic route is fundamental to identifying potential process-related impurities. A common and efficient method for synthesizing α,β-unsaturated carboxylic acids like 3-(4-Methylthiazol-5-yl)acrylic acid is the Knoevenagel condensation .[1][2][3] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.
A plausible synthetic pathway for 3-(4-Methylthiazol-5-yl)acrylic acid is the Knoevenagel condensation of 4-methyl-5-thiazolecarboxaldehyde with malonic acid, often using a base like piperidine or pyridine as a catalyst.[2][4]
DOT Diagram: Synthetic Pathway and Potential Impurities
Caption: Plausible synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid and associated potential impurities.
Based on this synthetic route, the following impurities should be considered during method development:
Starting Materials: Unreacted 4-methyl-5-thiazolecarboxaldehyde and malonic acid.
Catalyst Residues: Traces of piperidine or pyridine.
By-products: Products from side reactions, such as the self-condensation of the starting aldehyde.
Degradation Products: Arising from instability of the main compound under specific conditions (e.g., light, heat, pH).
Chromatographic Methodologies: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the purity analysis of non-volatile, polar compounds like 3-(4-Methylthiazol-5-yl)acrylic acid. However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) can also be considered.
Technique
Principle
Advantages for 3-(4-Methylthiazol-5-yl)acrylic acid Analysis
Disadvantages
HPLC (Reversed-Phase)
Partitioning between a non-polar stationary phase and a polar mobile phase.
Robust, versatile, widely available. Good for separating polar and non-polar impurities.
Longer run times and lower resolution compared to UPLC.
UPLC
Similar to HPLC but uses smaller particle size columns, leading to higher efficiency and speed.
Faster analysis times, better resolution, and higher sensitivity.
Higher backpressure requires specialized instrumentation. Potential for column clogging.
GC
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Excellent for volatile impurities and residual solvents.
Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity. High temperatures can cause degradation.
LC-MS/MS
Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.
Excellent for impurity identification and characterization, even at trace levels.
Higher cost and complexity of instrumentation and data analysis.
For routine purity testing and assay of 3-(4-Methylthiazol-5-yl)acrylic acid, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the recommended starting point due to its robustness and widespread availability. For impurity identification and forced degradation studies, LC-MS/MS is invaluable.
Proposed RP-HPLC Method for Purity Determination
While a specific validated method for 3-(4-Methylthiazol-5-yl)acrylic acid is not publicly available, a robust starting method can be designed based on the analysis of similar thiazole and acrylic acid derivatives.[5][6][7]
Experimental Protocol
Objective: To develop a stability-indicating RP-HPLC method for the determination of the purity of 3-(4-Methylthiazol-5-yl)acrylic acid and to separate it from its potential impurities.
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions (Starting Point):
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
A standard C18 column provides good retention and selectivity for a wide range of compounds.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase chromatography.
A gradient is necessary to elute both polar (e.g., malonic acid) and potentially less polar impurities, as well as the main compound, within a reasonable timeframe.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides stable and reproducible retention times.
Detection Wavelength
254 nm (or λmax of the compound)
A common wavelength for aromatic and conjugated systems. A DAD can be used to identify the optimal wavelength.
Injection Volume
10 µL
A typical injection volume.
Sample Preparation
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.
DOT Diagram: HPLC Method Development Workflow
Caption: A typical workflow for HPLC method development and validation.
Method Validation
Once the method is optimized to achieve good separation of the main peak from any observed impurities, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Validation Parameters:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated using forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[6]
Forced degradation (stress testing) studies are essential to establish the intrinsic stability of the molecule and to demonstrate the specificity of the analytical method. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.
A study on a structurally related thiazole-containing compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, revealed that it undergoes photo-degradation.[8][9] The degradation pathway was proposed to be a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to the cleavage of the thiazole ring.[8] This provides a valuable starting point for investigating the degradation pathways of 3-(4-Methylthiazol-5-yl)acrylic acid.
Recommended Stress Conditions (as per ICH Q1A(R2)):
Stress Condition
Typical Protocol
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M HCl at 60 °C for 24 hours
Hydrolysis of the acrylic acid moiety or the thiazole ring.
Basic Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
Similar to acidic hydrolysis, but potentially at a different rate.
Oxidative Degradation
3% H₂O₂ at room temperature for 24 hours
Oxidation of the sulfur atom in the thiazole ring.
Thermal Degradation
Solid sample at 80 °C for 48 hours
Decarboxylation or other thermal rearrangements.
Photolytic Degradation
Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
As suggested by literature on similar compounds, photo-oxygenation of the thiazole ring is a likely pathway.[8]
Conclusion and Recommendations
Establishing robust chromatographic purity standards for 3-(4-Methylthiazol-5-yl)acrylic acid is a critical step in ensuring the quality and safety of pharmaceutical products. While no official monograph currently exists for this specific compound, a comprehensive analytical strategy can be developed based on established scientific principles and data from related molecules.
Key Recommendations:
Primary Analytical Technique: Utilize a gradient RP-HPLC method with UV detection as the primary tool for purity determination and assay.
Impurity Profiling: Proactively identify potential process-related impurities based on the Knoevenagel condensation synthesis route.
Method Validation: Rigorously validate the chosen HPLC method according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Forced Degradation: Conduct comprehensive forced degradation studies to understand the intrinsic stability of the molecule and to confirm the stability-indicating nature of the analytical method.
Advanced Techniques: Employ LC-MS/MS for the identification and structural elucidation of unknown impurities and degradation products.
By following this structured and scientifically-grounded approach, researchers and drug development professionals can confidently establish and implement appropriate chromatographic purity standards for 3-(4-Methylthiazol-5-yl)acrylic acid, thereby contributing to the development of safe and effective medicines.
References
thiazole derivative - New Drug Approvals. (2016, July 11). Retrieved from [Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved from [Link]
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8). Retrieved from [Link]
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed. (2022, April 20). Retrieved from [Link]
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
Knoevenagel Condensation. (n.d.). Retrieved from [Link]
WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents. (n.d.).
ZA731581B - New thiazole carboxylic acid derivatives preparation process and pharmaceutical compostions - Google Patents. (n.d.).
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. (2024, December 16). Retrieved from [Link]
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27). Retrieved from [Link]
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. (n.d.). Retrieved from [Link]
Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. (n.d.). Retrieved from [Link]
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]
Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science. (2018, December 4). Retrieved from [Link]
CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (n.d.).
Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR - Ovid. (n.d.). Retrieved from [Link]
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. (n.d.). Retrieved from [Link]
The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. (n.d.). Retrieved from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023, November 24). Retrieved from [Link]
CAS No : 14527-41-4 | Product Name : Thiazole-5-carboxylic acid | Pharmaffiliates. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methylthiazol-5-yl)acrylic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Methylthiazol-5-yl)acrylic acid. As drug development professionals, our commitment to safety and environmental ste...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Methylthiazol-5-yl)acrylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 3-(4-Methylthiazol-5-yl)acrylic acid may not be readily available, its structure contains a substituted acrylic acid moiety. Therefore, a conservative approach dictates that we infer its primary hazards from the well-characterized parent compound, acrylic acid. This approach ensures maximum safety until specific toxicological and environmental data for the derivative are established.
Acrylic acid is classified as a hazardous substance with multiple risk factors.[1][2] It is flammable, corrosive, causes severe skin burns and eye damage, is harmful if swallowed or inhaled, and is very toxic to aquatic life.[1][2] Consequently, 3-(4-Methylthiazol-5-yl)acrylic acid waste must be treated as hazardous waste .[3]
Table 1: Inferred Hazard Profile and Precautionary Measures
P260: Do not breathe gas/mist/vapours/spray.[1][4]
| Aquatic Toxicity | môi trường | Warning | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
Regulatory Framework: The Legal Imperative
In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) also mandates that laboratories establish a Chemical Hygiene Plan, which includes waste disposal protocols.[6]
Under RCRA, it is the generator's responsibility to perform a hazardous waste determination.[7] Based on the properties of acrylic acid, this compound's waste would be classified as hazardous due to its corrosivity, ignitability, and toxicity.[8] Therefore, it cannot be disposed of in regular trash or down the sanitary sewer.[3][5][9]
Effective waste management begins at the point of generation. Adherence to these on-site protocols is critical for ensuring safety and compliance.
Waste Segregation
The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[6][9] Waste containing 3-(4-Methylthiazol-5-yl)acrylic acid should be collected in a dedicated container and must not be mixed with other waste streams, especially:
Bases (alkaline waste): Neutralization reactions with acids can be highly exothermic and dangerous.[10]
Oxidizing Agents: Mixing with oxidizers can create a significant fire or explosion hazard.[11]
Cyanides or Sulfides: Contact with acids can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[11]
Diagram 2. Decision workflow for hazardous chemical waste disposal.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
Evacuate and Alert: Evacuate personnel from the immediate area and alert colleagues.
Control Ignition Sources: If the material is spilled, eliminate all nearby sources of ignition.
[3]3. Assess the Spill: For a minor spill that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
Cleanup:
Don appropriate PPE.
Contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand. [3]Do not use combustible materials like paper towels to absorb the bulk of the spill.
Use non-sparking tools for cleanup.
[1] * Collect the absorbed material and contaminated debris in a designated container for hazardous waste disposal. Label it appropriately.
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to your supervisor and EHS office.
References
How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
Personal protective equipment for handling 3-(4-Methylthiazol-5-yl)acrylic acid
Comprehensive Safety and Operational Guide: Handling 3-(4-Methylthiazol-5-yl)acrylic acid As a versatile building block in medicinal chemistry, 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4)[1] requires rigorou...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 3-(4-Methylthiazol-5-yl)acrylic acid
As a versatile building block in medicinal chemistry, 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4)[1] requires rigorous handling protocols to protect laboratory personnel from acute and chronic exposure. This guide synthesizes standard operating procedures with the mechanistic causality behind each safety requirement, ensuring that your laboratory's complies with stringent safety frameworks[2].
Mechanistic Hazard Assessment
To handle a chemical safely, one must understand why it is hazardous. Based on the structural profile of substituted thiazolyl acrylic acids[3], this compound presents specific physicochemical risks:
Skin and Eye Irritation (H315, H319): The acrylic acid moiety acts as a potent Michael acceptor. It can undergo covalent bonding with nucleophilic residues (such as thiols and primary amines) in epidermal proteins, leading to severe skin irritation and potential sensitization. The acidic proton rapidly alters the local pH upon contact with ocular mucosa, causing severe eye damage.
Respiratory Irritation (H335): As a dry powder, the compound is prone to aerosolization. Inhalation of these micro-particulates introduces the organic acid directly to the sensitive respiratory epithelium, triggering acute inflammation.
Systemic Toxicity (H302): The lipophilic thiazole ring enhances the molecule's ability to cross biological membranes, increasing its systemic bioavailability and rendering it harmful if swallowed[3].
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not a formality; it is a critical barrier dictated by the chemical's permeation characteristics. According to , no single glove material protects against all hazards[4].
Protection Zone
Milligram-Scale (Analytical/Discovery)
Gram-to-Bulk Scale (Process Chemistry)
Mechanistic Rationale
Hand/Skin
Disposable Nitrile Gloves (Min. 4–4.5 mil thickness)[5].
Double-gloved Nitrile or extended-cuff Neoprene.
Nitrile provides a superior barrier against solid organic acids compared to latex, which degrades rapidly and acts as an allergen[5],[4].
Eye/Face
ANSI Z87.1 compliant safety goggles.
Safety goggles + Full face shield.
Standard safety glasses lack orbital seals, leaving eyes vulnerable to airborne acidic dust[2].
Prevents particulate accumulation on street clothing and subsequent secondary exposure.
Respiratory
None required if handled inside a certified fume hood.
N95 or P100 particulate respirator (if engineering controls fail).
Mitigates the inhalation of aerosolized Michael acceptors (H335)[3].
Self-Validating Operational Protocol
Every step in this workflow is designed to be self-validating—meaning the procedure inherently checks for safety failures before the operator proceeds.
Step 1: Engineering Control Verification
Action: Before opening the chemical container, check the chemical fume hood's continuous monitoring device.
Validation: Ensure the face velocity is actively reading between 80 and 120 feet per minute (fpm) [2]. Causality: Velocities below 80 fpm fail to capture heavy organic dust, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the hood and into the operator's breathing zone.
Step 2: Weighing and Transfer
Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula prior to dispensing.
Validation: The powder should rest flat in the boat without "jumping." Causality: Dry organic acids often carry a high static charge. Eliminating this charge prevents "static fly-away," which is the primary cause of benchtop contamination and accidental inhalation.
Step 3: Reaction Execution
Action: Dissolve the 3-(4-Methylthiazol-5-yl)acrylic acid in the reaction solvent (e.g., dichloromethane or DMF) inside the fume hood before transferring it to other analytical stations.
Validation: Visually confirm complete dissolution. Causality: Handling the compound in a liquid state eliminates the risk of airborne particulate exposure during subsequent transport.
Spill Response and Disposal Plan
In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the acidic powder.
Solid Spill Cleanup Protocol:
Isolate: Alert nearby personnel and ensure the fume hood sash is pulled down to the lowest workable height.
Suppress: Lightly dampen a highly absorbent paper towel with a compatible, non-reactive solvent (e.g., water or a mild alcohol) and gently place it over the spilled powder. Causality: Wet-wiping traps the dust by increasing capillary adhesion, preventing it from becoming airborne.
Collect: Wipe inward from the edges to the center. Place the contaminated towels into a pre-labeled, sealable hazardous waste bag.
Decontaminate: Wash the affected surface with a mild, dilute bicarbonate solution to neutralize any residual microscopic acid, followed by a water wipe.
Waste Segregation:
Dispose of all unreacted 3-(4-Methylthiazol-5-yl)acrylic acid and contaminated consumables as Solid Organic Hazardous Waste . Do not mix this waste stream with strong bases or oxidizing agents, as the exothermic neutralization can cause container rupture.
Operational Workflow Visualization
Operational workflow and safety decision matrix for handling 3-(4-Methylthiazol-5-yl)acrylic acid.
References
(E)-3-(4-methylthiazol-5-yl)acrylic acid | 2196246-47-4
Source: Molaid / Chemical Databases
URL:[Link][1]
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link][2]
Personal Protective Equipment (PPE) Guidelines
Source: University of Georgia (UGA) Office of Research Safety
URL:[Link][5]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine (NAP)
URL:[Link][4]